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4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE Documentation Hub

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  • Product: 4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE
  • CAS: 154641-99-3

Core Science & Biosynthesis

Foundational

Precision Synthesis of 4-Fluoro-2-Methylbenzenesulfonyl Fluoride

From Regiocontrol to SuFEx Utility: An In-Depth Technical Guide Executive Summary 4-Fluoro-2-methylbenzenesulfonyl fluoride (CAS: 444-28-0 derivative) represents a critical motif in modern medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: February 2026

From Regiocontrol to SuFEx Utility: An In-Depth Technical Guide

Executive Summary

4-Fluoro-2-methylbenzenesulfonyl fluoride (CAS: 444-28-0 derivative) represents a critical motif in modern medicinal chemistry, particularly within the expanding field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Unlike their chloride counterparts, sulfonyl fluorides possess a unique stability-reactivity profile: they are resistant to reduction and hydrolysis under physiological conditions but react exclusively with specific nucleophiles (e.g., tyrosine/lysine residues or silyl ethers) when activated.

This guide outlines two distinct synthesis pathways designed for different research needs:

  • The High-Fidelity Pathway (Aniline Route): Prioritizes isomeric purity for drug discovery applications.[1]

  • The Scalable Pathway (Toluene Route): Prioritizes cost-efficiency for large-scale material synthesis.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient formation of the sulfonyl fluoride (–SO₂F) bond. While direct fluorosulfonylation exists, the most robust protocols proceed through a sulfonyl chloride intermediate, followed by a halogen exchange (Halex).

Strategic Disconnection
  • Target: 4-Fluoro-2-methylbenzenesulfonyl fluoride.[1]

  • Precursor A (High Purity): 4-Fluoro-2-methylaniline.[1] Uses a modified Sandmeyer reaction to install the sulfur moiety with guaranteed regiochemistry.

  • Precursor B (Scalable): 3-Fluorotoluene.[1][2] Uses electrophilic aromatic substitution (chlorosulfonation).[1] Risk:[1] Regioisomeric mixtures requiring fractional crystallization.[1]

Retrosynthesis Target 4-Fluoro-2-methyl- benzenesulfonyl fluoride SulfonylCl Intermediate: Sulfonyl Chloride Target->SulfonylCl Halex (KHF2) Aniline Precursor A: 4-Fluoro-2-methylaniline (Regio-defined) SulfonylCl->Aniline Diazotization (Sandmeyer) Toluene Precursor B: 3-Fluorotoluene (Cost-effective) SulfonylCl->Toluene Chlorosulfonation (ClSO3H)

Figure 1: Retrosynthetic logic flow comparing the Aniline (regio-defined) and Toluene (direct functionalization) pathways.

Part 2: The High-Fidelity Pathway (Aniline Route)

Best for: Medicinal Chemistry, SAR Studies, Covalent Inhibitor Synthesis.

This route avoids isomer separation issues by starting with the pre-functionalized aniline. The amino group is converted to a diazonium salt and then captured by sulfur dioxide.

Phase 1: Modified Sandmeyer Chlorosulfonylation

Reaction Type: Radical-Nucleophilic Aromatic Substitution (S_RN1).[1]

Reagents:

  • 4-Fluoro-2-methylaniline (1.0 equiv)[1]

  • NaNO₂ (1.1 equiv)[1]

  • HCl (conc.)[1] / Acetic Acid[3]

  • SO₂ (gas) or Na₂S₂O₅ (source of SO₂)

  • CuCl₂ (catalyst, 5 mol%)

Protocol:

  • Diazotization: Dissolve 4-fluoro-2-methylaniline in a mixture of glacial acetic acid and concentrated HCl at -5°C. Dropwise add aqueous NaNO₂, maintaining temperature < 0°C. Stir for 30 mins to form the diazonium salt.

  • Sulfur Capture: In a separate vessel, saturate glacial acetic acid with SO₂ gas (or use a saturated solution of Na₂S₂O₅ in acetic acid) and add CuCl₂.

  • Coupling: Slowly pour the cold diazonium solution into the stirring SO₂/Cu mixture.

    • Observation: Vigorous evolution of N₂ gas indicates reaction progress.[1]

  • Workup: Once gas evolution ceases (approx. 1-2 h), pour onto crushed ice. The 4-fluoro-2-methylbenzenesulfonyl chloride will precipitate as a solid or oil.[1] Filter/extract with DCM.[1][4]

Phase 2: The Bifluoride Exchange (Cl → F)

Reaction Type: Nucleophilic Substitution at Sulfur (S_N2-like).[1]

Traditional methods use KF/18-crown-6, which can be moisture-sensitive and expensive.[1] The modern Potassium Bifluoride (KHF₂) method is superior due to the enhanced nucleophilicity of the [F-H-F]⁻ anion and its tolerance for biphasic conditions [1].

Reagents:

  • Sulfonyl Chloride intermediate (1.0 equiv)[1]

  • KHF₂ (2.0 - 3.0 equiv)[1]

  • Solvent: MeCN (Acetonitrile) or Acetone/Water (1:1)

Protocol:

  • Dissolve the crude sulfonyl chloride in MeCN.[1]

  • Add solid KHF₂ (potassium bifluoride).[1]

  • Stir at room temperature for 3–6 hours. Monitor by TLC (the fluoride is often more polar) or ¹⁹F NMR.

  • Quench: Dilute with water and extract with EtOAc.

  • Purification: Wash organic layer with saturated NaHCO₃ (to neutralize residual HF species) and brine. Dry over MgSO₄.[1]

  • Yield: Typically >85% conversion.

Part 3: The Scalable Pathway (Toluene Route)

Best for: Multi-gram/Kilogram synthesis where chromatography is avoided via crystallization.

Phase 1: Chlorosulfonation

Reagents:

  • 3-Fluorotoluene[1][2][5]

  • Chlorosulfonic acid (ClSO₃H) (Excess, 3-5 equiv)[1]

Protocol:

  • Cool chlorosulfonic acid to 0°C in a chemically resistant reactor.

  • Add 3-fluorotoluene dropwise.[1] Caution: Highly exothermic.[1]

  • Regiocontrol: The methyl group directs ortho/para, as does the fluorine.[1]

    • Theoretical Challenge: Substitution can occur at C4 (para to Me, ortho to F) or C6 (para to F, ortho to Me).

    • Outcome: Substitution at C4 (relative to methyl) is generally favored sterically and electronically, yielding the desired 4-fluoro-2-methyl substitution pattern.[1]

  • Heat gradually to 60°C to drive the reaction and eliminate HCl.

  • Quench: Pour carefully onto ice.

  • Isomer Management: If the C6 isomer forms, recrystallize the crude sulfonyl chloride from hexane/CHCl₃ before the fluorination step.

Part 4: Comparative Data & Mechanisms
Fluorination Reagent Selection

The choice of fluorinating agent is critical for yield and safety.

ReagentConditionsProsCons
KHF₂ (Recommended) MeCN or Acetone/H₂O, RTHigh yield, stable anion, cheapEtches glass (use PTFE/PP)
KF / 18-Crown-6 MeCN, RefluxHomogeneous reactionExpensive, hygroscopic
TBAF THFSolubleHigh water content, desulfonylation risk
ZnF₂ Water, HeatLewis acid assistedSlow kinetics
Mechanistic Insight: Bifluoride Activation

The bifluoride anion [F-H-F]⁻ acts as a potent nucleophile.[6] The H-bond network solvates the leaving chloride ion, driving the equilibrium toward the fluoride.

Mechanism Substrate Sulfonyl Chloride TS Transition State Substrate->TS + KHF2 KHF2 [F-H-F]- KHF2->TS Nucleophilic Attack Product Sulfonyl Fluoride TS->Product Leaving HCl / Cl- TS->Leaving

Figure 2: Concerted substitution mechanism facilitated by the bifluoride anion.

Part 5: Safety & Handling (Critical)
  • Sulfonyl Fluoride Toxicity: While used in drugs, reactive sulfonyl fluorides are covalent warheads.[1] Handle in a fume hood. They can inhibit serine hydrolases irreversibly.[1]

  • HF Generation: The KHF₂ method generates trace HF.[1]

    • Mandatory: Use plasticware (polypropylene) for the reaction vessel if possible, or glass with immediate neutralization.

    • First Aid: Calcium gluconate gel must be available in the lab.

  • Diazonium Salts: Do not let the diazonium intermediate dry out; keep in solution to prevent explosion risks.[1]

Part 6: References
  • Bare, G. A. L. (2023).[1][7] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[7][8] The Journal of Organic Chemistry, 88, 4761–4764.[7]

  • Sharpless, K. B., et al. (2014).[9][10] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[10][11][12] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (General reference for Sandmeyer chlorosulfonylation).

Sources

Exploratory

A Technical Guide to 4-Fluoro-2-methyl-benzenesulfonyl Fluoride for Advanced Research Applications

Introduction: The Strategic Value of Fluorinated Sulfonyl Fluorides in Modern Drug Discovery In the landscape of contemporary medicinal chemistry and chemical biology, the strategic incorporation of fluorine into molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Sulfonyl Fluorides in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and chemical biology, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When this is combined with the reactivity of a sulfonyl fluoride moiety, a powerful tool for covalent inhibitor design emerges. 4-Fluoro-2-methyl-benzenesulfonyl fluoride is a reagent that embodies this synergy, offering a unique combination of a fluorinated aromatic system and a reactive sulfonyl fluoride group. This guide provides an in-depth overview of its commercial availability, synthesis, potential applications, and safety considerations for researchers, scientists, and drug development professionals.

Commercial Availability and Procurement

4-Fluoro-2-methyl-benzenesulfonyl fluoride (CAS No. 154641-99-3) is available from specialized chemical suppliers. Researchers can procure this compound from vendors such as BLD Pharm.[2] As with many specialized reagents, availability and lead times can vary, so it is advisable to contact suppliers directly for current stock levels and delivery schedules.

Table 1: Representative Supplier Information

SupplierCAS NumberProduct NameAdditional Information
BLD Pharm154641-99-34-Fluoro-2-methyl-benzenesulfonyl fluorideNMR, HPLC, LC-MS, and UPLC data may be available upon request.[2]

Synthesis of 4-Fluoro-2-methyl-benzenesulfonyl Fluoride

While direct, peer-reviewed synthesis protocols for 4-fluoro-2-methyl-benzenesulfonyl fluoride are not extensively published, its preparation can be logically derived from established methods for the synthesis of sulfonyl fluorides. A common and effective approach is the conversion of the corresponding sulfonyl chloride. The commercially available 4-fluoro-2-methylbenzenesulfonyl chloride serves as an ideal starting material.

Synthetic Workflow Overview

The conversion of a sulfonyl chloride to a sulfonyl fluoride is typically achieved through a nucleophilic substitution reaction, where a fluoride source displaces the chloride ion.

G start Starting Material: 4-Fluoro-2-methylbenzenesulfonyl chloride (CAS: 7079-48-3) reaction Reaction: Nucleophilic Fluorination start->reaction 1 reagents Fluorinating Agent: Potassium Fluoride (KF) or Potassium Hydrogen Fluoride (KHF2) Solvent: Acetonitrile (CH3CN) or similar polar aprotic solvent reagents->reaction 2 workup Aqueous Workup and Extraction reaction->workup 3 purification Purification: Column Chromatography or Distillation workup->purification 4 product Final Product: 4-Fluoro-2-methyl-benzenesulfonyl fluoride (CAS: 154641-99-3) purification->product 5 caption Figure 1. Synthetic workflow for the preparation of 4-Fluoro-2-methyl-benzenesulfonyl fluoride.

Caption: Figure 1. Synthetic workflow for the preparation of 4-Fluoro-2-methyl-benzenesulfonyl fluoride.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on general methods for sulfonyl fluoride synthesis.[3] Optimization may be required.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 eq) and a suitable polar aprotic solvent such as acetonitrile.

  • Addition of Fluorinating Agent: Add potassium fluoride (or potassium hydrogen fluoride, KHF2) (3.0-5.0 eq). The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can be beneficial but is not always necessary.

  • Reaction Conditions: Heat the reaction mixture with stirring. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrate and the chosen solvent. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove insoluble inorganic salts. The filtrate can be concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure 4-fluoro-2-methyl-benzenesulfonyl fluoride.

Applications in Research and Drug Development

Aromatic sulfonyl fluorides are a privileged class of compounds in medicinal chemistry, primarily due to their ability to act as covalent inhibitors of serine proteases.[1] The sulfonyl fluoride moiety is relatively stable in aqueous media but can be activated within the microenvironment of an enzyme's active site, leading to the formation of a stable covalent bond with a nucleophilic serine residue.

Potential as Serine Protease Inhibitors

Compounds such as 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are widely used as broad-spectrum serine protease inhibitors.[4][5] By analogy, 4-fluoro-2-methyl-benzenesulfonyl fluoride can be investigated as a potential inhibitor for various serine proteases involved in disease pathways. The presence of the fluorine atom can enhance binding affinity and modulate the electronic properties of the aromatic ring, potentially leading to improved potency and selectivity.[1]

Role in Chemical Biology and Probe Development

The reactivity of the sulfonyl fluoride group makes it an excellent warhead for the development of chemical probes to study enzyme function and identify new drug targets. 4-Fluoro-2-methyl-benzenesulfonyl fluoride can be incorporated into more complex molecules to create activity-based probes for "tagging" and identifying specific serine proteases in complex biological systems.

Advantages of the Fluoro- and Methyl- Substitution

The substitution pattern of 4-fluoro-2-methyl-benzenesulfonyl fluoride offers several potential advantages:

  • Fluorine: The 4-fluoro substituent can enhance membrane permeability and metabolic stability, and it can participate in favorable protein-ligand interactions through hydrogen bonding or dipole-dipole interactions.

  • Methyl: The 2-methyl group can provide steric hindrance that may influence selectivity for certain enzyme active sites. It can also impact the overall lipophilicity and solubility of the molecule.

Safety and Handling

General Hazards:

  • Corrosive: Aromatic sulfonyl halides are often corrosive and can cause severe skin burns and eye damage.[6]

  • Irritant: The compound is expected to be irritating to the skin, eyes, and respiratory system.[7]

  • Toxicity: While the acute and chronic toxicity of this specific substance is not fully known, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[7]

  • Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

First Aid Measures:

  • Skin Contact: Immediately wash with soap and water.

  • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion

4-Fluoro-2-methyl-benzenesulfonyl fluoride represents a valuable and versatile tool for researchers at the forefront of drug discovery and chemical biology. Its unique combination of a fluorinated aromatic ring and a reactive sulfonyl fluoride moiety makes it an attractive building block for the synthesis of novel covalent inhibitors and chemical probes. While its commercial availability is somewhat limited, its synthesis from the corresponding sulfonyl chloride is straightforward. As with all reactive chemical reagents, proper safety precautions must be observed during its handling and use. The continued exploration of compounds like 4-fluoro-2-methyl-benzenesulfonyl fluoride is expected to contribute to the development of new therapeutic agents and a deeper understanding of biological processes.

References

  • Royal Society of Chemistry. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.
  • BLD Pharm. (n.d.). 154641-99-3|4-Fluoro-2-methyl-benzenesulfonyl fluoride.
  • Conrad Electronic SE. (2022, August 14). Material Safety Data Sheet.
  • Kemira. (2017, February 9). SAFETY DATA SHEET.
  • Bradford Scholars. (n.d.). A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Oakwood Chemical. (n.d.). 4-Fluoro-2-methylbenzenesulfonamide.
  • Sigma-Aldrich. (2025, September 28). SAFETY DATA SHEET.
  • Semantic Scholar. (n.d.). Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids.
  • Fisher Scientific. (n.d.). 4-Fluoro-2-methylbenzenesulfonyl chloride, 97%, Thermo Scientific Chemicals.
  • Fisher Scientific. (2010, March 16). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry.
  • Lonza Bioscience. (n.d.). SAFETY DATA SHEET.
  • Merck. (2024, December 23). SAFETY DATA SHEET.
  • Spectrum Chemical. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride.
  • Chem-Impex. (n.d.). 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride.
  • PubChem. (n.d.). 4-fluoro-2-methylbenzenesulfonamide (C7H8FNO2S).
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride.
  • ChemRxiv. (n.d.). 4-Vinylbenzenesulfonyl fluoride (VBSF): a highly reactive monomer for RAFT polymerization and exhaustive SuFEx postpolymerization sulfonamidation.
  • Thomas Scientific. (n.d.). 4-(2-Aminoethyl)-Benzenesulfonyl Fluoride Hydrochloride.
  • MP Biomedicals. (n.d.). 4-(2-Aminoethyl)Benzenesulfonyl Fluoride Hydrochloride.
  • PubChem. (n.d.). Benzenesulfonylfluoride, 4-chloro-2-methyl-.

Sources

Foundational

synthesis of 4-fluoro-2-methylbenzenesulfonyl fluoride from m-fluorotoluene

Executive Summary Target Molecule: 4-Fluoro-2-methylbenzenesulfonyl fluoride Starting Material: m-Fluorotoluene (1-fluoro-3-methylbenzene) Primary Application: SuFEx (Sulfur-Fluoride Exchange) click chemistry, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Fluoro-2-methylbenzenesulfonyl fluoride Starting Material: m-Fluorotoluene (1-fluoro-3-methylbenzene) Primary Application: SuFEx (Sulfur-Fluoride Exchange) click chemistry, medicinal chemistry scaffolds, and covalent protein modifiers.

This guide details the regioselective synthesis of 4-fluoro-2-methylbenzenesulfonyl fluoride. The protocol utilizes a two-step sequence: electrophilic aromatic substitution (chlorosulfonation) followed by a mild fluoride-chloride exchange. Special emphasis is placed on controlling regiochemistry during the initial sulfonation, as the starting material (m-fluorotoluene) presents competing directing groups.

Part 1: Strategic Analysis & Mechanistic Logic

Retrosynthetic Disconnection

The synthesis relies on the introduction of the sulfuryl moiety onto the aromatic ring, followed by halogen exchange.

  • Target: 4-Fluoro-2-methylbenzenesulfonyl fluoride.[1]

  • Precursor: 4-Fluoro-2-methylbenzenesulfonyl chloride.[1]

  • Starting Material: m-Fluorotoluene.[2]

Regioselectivity Challenges

In m-fluorotoluene, two groups direct the incoming electrophile (


):
  • Methyl Group (-CH₃): Weakly activating, ortho-para directing.

  • Fluoro Group (-F): Deactivating (inductive) but ortho-para directing (resonance).

The Competition:

  • Position 4 (Para to Methyl, Ortho to Fluoro): Electronically favored by the stronger activator (Methyl). However, it is sterically hindered by the adjacent Fluorine.

  • Position 6 (Ortho to Methyl, Para to Fluoro): This is the Target Position . It is favored by the resonance donation of Fluorine and is less sterically crowded than Position 2 (between the two groups).

Expert Insight: While the methyl group typically dominates direction, the high steric demand of the sulfonyl electrophile often shifts preference away from the ortho-fluoro position (Pos 4) toward the para-fluoro position (Pos 6). Strict temperature control during chlorosulfonation is critical to maximize the yield of the desired 4-fluoro-2-methyl isomer over the 2-fluoro-4-methyl byproduct.

Part 2: Experimental Protocol

Phase 1: Chlorosulfonation of m-Fluorotoluene

Objective: Install the sulfonyl chloride motif at the position para to the fluorine atom.

ReagentRoleEquiv.Notes
m-FluorotolueneSubstrate1.0Purity >98% recommended
Chlorosulfonic Acid (

)
Reagent/Solvent4.0 - 5.0Excess drives reaction & acts as solvent
Thionyl Chloride (

)
Additive0.5Optional: scavenges water, prevents hydrolysis
DCM / ChloroformSolvent-Optional diluent to moderate exotherm

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HCl and SO₂ fumes.

  • Cooling: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool the neat acid to -5°C to 0°C using an ice/salt bath.

    • Critical Control Point: Do not allow the temperature to drop below -10°C, as viscosity increases significantly, hindering mixing.

  • Addition: Add m-fluorotoluene (1.0 equiv) dropwise over 60 minutes. Maintain internal temperature < 5°C. The reaction is highly exothermic.

  • Reaction: After addition, allow the mixture to warm to room temperature (25°C) over 1 hour. Then, heat to 50°C for 2–3 hours to ensure conversion of the intermediate sulfonic acid to the sulfonyl chloride.

  • Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Safety: This step generates massive amounts of HCl gas. Ensure scrubber is active.

  • Isolation: The sulfonyl chloride will precipitate as an oil or low-melting solid. Extract with Dichloromethane (DCM) (3 x volumes).

  • Purification (Isomer Control):

    • Wash the organic layer with cold water, saturated NaHCO₃ (until neutral), and brine.

    • Dry over anhydrous MgSO₄ and concentrate.

    • Isomer Separation: If NMR indicates a mixture of isomers, recrystallize from Hexane/EtOAc or Pentane. The 4-fluoro-2-methyl isomer typically crystallizes, while the liquid residue contains mixed isomers.

Phase 2: Fluoride-Chloride Exchange (Fluorination)

Objective: Convert the sulfonyl chloride to sulfonyl fluoride using a mild, biphasic system (Green Chemistry approach).

ReagentRoleEquiv.Notes
Sulfonyl Chloride Int.Substrate1.0From Phase 1
Potassium Bifluoride (

)
Fluoride Source2.5Preferred over KF for solubility/reactivity
Acetone / WaterSolvent System1:1 v/vBiphasic medium

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 4-fluoro-2-methylbenzenesulfonyl chloride (1.0 equiv) in Acetone (5 mL/mmol).

  • Reagent Prep: Dissolve

    
     (2.5 equiv) in Water (5 mL/mmol).
    
  • Reaction: Add the aqueous fluoride solution to the acetone solution. Stir vigorously at Room Temperature for 4–6 hours.

    • Mechanism:[3][4][5][6] The biphasic system allows the chloride to exchange without rapid hydrolysis of the sulfonyl fluoride product, which is remarkably stable to water at neutral pH.

  • Monitoring: Monitor by TLC or F-NMR (shift from ~60 ppm for SO₂F).

  • Workup: Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.[6][7]

  • Final Purification: Concentrate the organic layer. The resulting 4-fluoro-2-methylbenzenesulfonyl fluoride is often pure enough for use (>95%). If necessary, purify via short-path distillation (high vacuum) or silica gel chromatography (10% EtOAc in Hexanes).

Part 3: Visualization & Workflows

Reaction Pathway Diagram

ReactionPathway Start m-Fluorotoluene (1-fluoro-3-methylbenzene) Inter 4-Fluoro-2-methyl- benzenesulfonyl Chloride (Major Isomer) Start->Inter Electrophilic Aromatic Substitution Byproduct Isomer Byproducts (Removed via Cryst.) Start->Byproduct Minor Regioisomers Reagent1 ClSO3H (Chlorosulfonic Acid) -5°C to 50°C Product 4-Fluoro-2-methyl- benzenesulfonyl Fluoride (Target) Inter->Product Halogen Exchange (SuFEx Precursor) Reagent2 KHF2 / Acetone / H2O Room Temp

Caption: Sequential synthesis pathway highlighting the critical intermediate and reagent conditions.

Process Workflow & QC Gates

ProcessFlow cluster_0 Phase 1: Chlorosulfonation cluster_1 Phase 2: Fluorination Step1 Charge ClSO3H Cool to -5°C Step2 Add m-Fluorotoluene (Slow Addition) Step1->Step2 Step3 Heat to 50°C (2-3 Hours) Step2->Step3 Step4 Quench on Ice Extract DCM Step3->Step4 QC1 QC Gate: 1H-NMR Check Isomer Ratio Step4->QC1 QC1->Step4 Recrystallize Step5 Dissolve in Acetone Add aq. KHF2 QC1->Step5 Pass Step6 Stir RT (4h) Biphasic Reaction Step5->Step6 Step7 Workup & Concentration Step6->Step7 Final Final Product (>95% Purity) Step7->Final

Caption: Operational workflow including critical Quality Control (QC) checkpoint for isomer purity.

Part 4: Safety & Characterization[8]

Safety Profile
  • Chlorosulfonic Acid: Extremely corrosive. Reacts violently with water to release HCl and H₂SO₄. Full PPE (face shield, acid-resistant gloves) is mandatory.

  • Potassium Bifluoride (

    
    ):  Toxic and corrosive. Releases HF upon contact with strong acids. Avoid glass contact for prolonged storage; use HDPE vessels if possible, though short-term reaction in glass is acceptable.
    
  • Sulfonyl Fluorides: Potent electrophiles.[8] Avoid inhalation; potential enzyme inhibitors.

Expected Analytical Data
  • Physical State: Colorless to pale yellow oil or low-melting solid.

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       7.95 (dd, 1H, H-6 relative to toluene, ortho to SO₂F).
      
    • 
       7.15 (m, 2H, H-3/H-5).
      
    • 
       2.65 (s, 3H, Ar-CH₃).
      
  • 19F NMR:

    • 
       +65.5 ppm (s, -SO₂F).
      
    • 
       -105.0 ppm (m, Ar-F).
      

References

  • Bare, G. A. L. (2023).[8][9] Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone.[8][9][10] The Journal of Organic Chemistry, 88(7), 4761-4764. [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Loudon, G. M. (2009). Organic Chemistry (5th Ed.). Roberts and Company Publishers.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Leveraging 4-Fluoro-2-methyl-benzenesulfonyl Fluoride for Modular Synthesis via SuFEx Click Chemistry

Abstract The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a second-generation click reaction, has profoundly impacted molecular assembly in drug discovery, chemical biology, and materials science.[1][2][3][4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a second-generation click reaction, has profoundly impacted molecular assembly in drug discovery, chemical biology, and materials science.[1][2][3][4] This paradigm leverages the unique reactivity of sulfonyl fluorides (R-SO₂F) as exceptionally stable yet reactive hubs for covalently linking molecular fragments.[5] This application note provides a detailed guide to the use of a specialized SuFEx hub, 4-Fluoro-2-methyl-benzenesulfonyl fluoride , for the reliable construction of sulfonate esters and sulfonamides. We present field-proven, catalytic protocols that embody the efficiency and modularity of click chemistry, enabling researchers to rapidly generate libraries of novel compounds for functional screening. The causality behind experimental design, from reagent selection to reaction mechanism, is elucidated to empower users with a deep, practical understanding of the technology.

The SuFEx Paradigm: Principles and Advantages

Introduced by the Sharpless laboratory in 2014, SuFEx has been established as a cornerstone of modern click chemistry.[1][4] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SuFEx is a metal-free process, which is a significant advantage in biological and pharmaceutical applications.[2] The reaction's foundation lies in the remarkable balance of stability and reactivity inherent in the sulfonyl fluoride group.

Core Principles of SuFEx:

  • Stability: The S(VI)-F bond is thermodynamically strong and kinetically stable under a wide range of conditions, including exposure to water, oxygen, and even harsh reagents like refluxing aniline.[4] This stability allows the -SO₂F group to be carried through multi-step syntheses without the need for protecting groups.

  • Latent Reactivity: Despite its stability, the sulfur atom in a sulfonyl fluoride is highly electrophilic. When activated by a suitable catalyst or nucleophile, it undergoes rapid and highly selective exchange of the fluoride ion.

  • Reliable Bond Formation: The reaction reliably forms robust sulfonate (S-O) or sulfonamide (S-N) linkages, which are common and stable motifs in biologically active molecules.

  • Broad Scope: SuFEx chemistry is compatible with a diverse array of nucleophiles, including phenols, alcohols, amines, and the side chains of specific amino acids like tyrosine, lysine, and serine.[2][6]

This combination of features makes SuFEx an ideal tool for late-stage functionalization of complex molecules and for the modular construction of chemical libraries.[4][7][8]

G cluster_reactants Reactants cluster_products Products hub SuFEx Hub (4-Fluoro-2-methyl-benzenesulfonyl fluoride) product Stable Linkage (Sulfonate / Sulfonamide) hub:e->product:w + Nucleophile nuc Nucleophile (R-OH / R-NH₂) byproduct HF / F⁻ catalyst Catalyst (e.g., BTMG, HOBt) catalyst->hub Activates

Conceptual workflow of SuFEx click chemistry.

The Reagent Profile: 4-Fluoro-2-methyl-benzenesulfonyl Fluoride

The choice of sulfonyl fluoride hub is critical as it dictates not only the reactivity but also imparts specific physicochemical properties to the final product. 4-Fluoro-2-methyl-benzenesulfonyl fluoride is a strategically designed reagent for applications in medicinal chemistry and drug development.

PropertyValue
Chemical Formula C₇H₆F₂O₂S
Molecular Weight 192.19 g/mol
CAS Number 154641-99-3[9]
Appearance White to off-white solid or liquid
Purity ≥97% recommended

The Causality Behind Its Design: Expertise-Driven Insights

The substitution pattern on the benzene ring is not arbitrary; it is engineered to fine-tune the reagent's properties for high-throughput screening and lead optimization:

  • 4-Fluoro Group: The fluorine atom at the para-position is a potent electron-withdrawing group. This effect increases the electrophilicity of the sulfur center, making the sulfonyl fluoride more "SuFExable" or reactive compared to an unsubstituted benzenesulfonyl fluoride. In a drug discovery context, fluorine is a valued bioisostere for hydrogen that can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate pKa.

  • 2-Methyl Group: The methyl group at the ortho-position introduces steric hindrance around the reactive center. While its electron-donating nature slightly counteracts the activating effect of the fluoro group, its primary role is steric. This can be exploited to achieve selectivity in certain reactions or to probe steric tolerance within a biological target's binding pocket. The introduction of this vector is a key strategy in exploring structure-activity relationships (SAR).

This specific combination of electronic activation and steric influence makes 4-fluoro-2-methyl-benzenesulfonyl fluoride a versatile tool for creating functionally diverse and pharmaceutically relevant molecules.

Core Protocols & Methodologies

We present two state-of-the-art, catalytic protocols that circumvent common drawbacks of earlier methods (e.g., stoichiometric base, pre-activation of nucleophiles).

Protocol 1: Accelerated SuFEx (ASCC) for S-O Bond Formation (Coupling with Alcohols/Phenols)

This protocol is based on the "Accelerated SuFEx Click Chemistry" (ASCC) methodology, which enables the direct, rapid, and catalytic coupling of alcohols with sulfonyl fluorides.[6][10][11] The key innovation is the synergistic use of a hindered, non-nucleophilic guanidine base (BTMG) and a silicon-based additive (HMDS).

Mechanism Insight: This is not a simple base-catalyzed reaction. The hexamethyldisilazane (HMDS) reacts with the alcohol in situ to generate a highly reactive silyl ether intermediate. The hindered base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), catalyzes this step and the subsequent SuFEx reaction. The process is driven forward by the highly favorable formation of a stable Si-F bond, making the overall transformation extremely efficient.[11] This elegant approach avoids the need to pre-synthesize and purify silyl ether substrates, saving significant time and resources.[6]

ASCC_Workflow cluster_reactants Initial Reactants cluster_products Final Products Alcohol Alcohol/Phenol (R'-OH) Intermediate Reactive Silyl Ether (R'-O-TMS) [In Situ] Alcohol->Intermediate BTMG SuFEx_Hub 4-Fluoro-2-methyl- benzenesulfonyl fluoride Product Sulfonate Ester Product SuFEx_Hub->Product SuFEx Reaction HMDS HMDS HMDS->Intermediate BTMG Catalyst BTMG (Catalyst, 1-20 mol%) Intermediate->Product SuFEx Reaction Byproducts Volatile Byproducts (NH₃, Me₃SiF, etc.)

Workflow for Accelerated SuFEx Click Chemistry (ASCC).

Step-by-Step Methodology:

  • Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the alcohol or phenol (1.0 equiv., e.g., 0.1 mmol).

  • Reagent Addition: Add 4-fluoro-2-methyl-benzenesulfonyl fluoride (1.0-1.1 equiv.).

  • Solvent & Additives: Dissolve the solids in an appropriate anhydrous solvent (e.g., MeCN, THF, 0.5 M). Add hexamethyldisilazane (HMDS, 1.0-1.2 equiv.).

  • Catalyst Initiation: Add the catalyst, BTMG (typically 1-20 mol%), via syringe. The optimal loading depends on the reactivity of the alcohol substrate.

  • Reaction: Stir the mixture at room temperature. Reactions are often complete within 5-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture can often be concentrated in vacuo to remove the solvent and volatile byproducts (NH₃, Me₃SiF). The resulting crude product is typically of high purity. If necessary, further purification can be performed by flash column chromatography.

ParameterRecommended Conditions
Nucleophile Primary/secondary/tertiary alcohols, phenols
Solvent Acetonitrile (MeCN), Tetrahydrofuran (THF) (anhydrous)
Catalyst BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine)
Catalyst Loading 1.0 - 20 mol%
Additive HMDS (Hexamethyldisilazane)
Temperature Room Temperature (20-25 °C)
Time 5 - 60 minutes
Protocol 2: Catalytic Amidation for S-N Bond Formation (Coupling with Amines)

Synthesizing sulfonamides from sulfonyl fluorides can be challenging due to the lower nucleophilicity of amines compared to alkoxides and the relative inertness of the S-F bond.[12] This protocol utilizes a highly effective nucleophilic catalysis system to overcome this barrier, enabling the efficient synthesis of sulfonamides under mild conditions.[13]

Mechanism Insight: The reaction is catalyzed by 1-hydroxybenzotriazole (HOBt). HOBt is more nucleophilic than the amine and initially attacks the sulfonyl fluoride to form a highly reactive activated-ester intermediate. This intermediate is then readily attacked by the amine nucleophile to furnish the desired sulfonamide, regenerating the HOBt catalyst in the process. Silicon additives can further accelerate the reaction. This catalytic cycle provides a gentle yet powerful route to sulfonamides that avoids the high temperatures or strong bases required by traditional methods.[13]

Step-by-Step Methodology:

  • Preparation: In a dry vial, combine the primary or secondary amine (1.2 equiv.), 4-fluoro-2-methyl-benzenesulfonyl fluoride (1.0 equiv.), and the catalyst, HOBt (5-10 mol%).

  • Solvent and Base: Add an appropriate solvent (e.g., Dioxane, MeCN) and a suitable base (e.g., Diisopropylethylamine (DIPEA), 1.5 equiv.) to act as a proton scavenger.

  • Reaction: Seal the vial and stir the mixture at the indicated temperature (e.g., 50-80 °C). The reaction time can vary from 2 to 24 hours depending on the steric and electronic properties of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting sulfonyl fluoride is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous acid (e.g., 1M HCl) to remove the base, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure sulfonamide product.

ParameterRecommended Conditions
Nucleophile Primary and secondary aliphatic or aromatic amines
Solvent Dioxane, Acetonitrile (MeCN)
Catalyst HOBt (1-hydroxybenzotriazole)
Catalyst Loading 5 - 10 mol%
Base DIPEA (Diisopropylethylamine) or other non-nucleophilic base
Temperature 50 - 80 °C
Time 2 - 24 hours

Safety & Handling

As with all reactive chemical reagents, proper safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling sulfonyl fluorides and their reagents.[14][15]

  • Ventilation: Conduct all experiments in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][16]

  • Handling: Sulfonyl fluorides are electrophilic and can act as irritants upon contact with skin and eyes.[17] Avoid direct contact. In case of exposure, flush the affected area with copious amounts of water.[17]

  • Storage: Store 4-fluoro-2-methyl-benzenesulfonyl fluoride in a tightly sealed container in a cool, dry place away from moisture.

Conclusion & Outlook

4-Fluoro-2-methyl-benzenesulfonyl fluoride is a powerful and strategically designed hub for SuFEx click chemistry. Its electronically activated and sterically defined nature makes it an ideal reagent for rapidly generating molecular diversity in drug discovery and materials science. The accelerated, catalytic protocols detailed herein provide researchers with reliable, efficient, and scalable methods for constructing robust S-O and S-N linkages. By adopting these advanced methodologies, scientists can significantly shorten synthesis timelines and accelerate the discovery of functional molecules with novel properties.

References

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. Journal of Fluorine Chemistry. [Link]

  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. Department of Chemistry, Stony Brook University. [Link]

  • Sulfur Fluoride Exchange (SuFEx). Monash University. [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. National Institutes of Health (NIH). [Link]

  • The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC. National Institutes of Health (NIH). [Link]

  • Accelerated SuFEx Click Chemistry Used to Rapidly Create Over 150 New Compounds. Technology Networks. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC Publishing. [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. Nature Portfolio. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC. National Institutes of Health (NIH). [Link]

  • Material Safety Data Sheet - Sulfuryl chloride fluoride, distilled, 99%. Cole-Parmer. [Link]

  • HAZARD SUMMARY: SULFURYL FLUORIDE. New Jersey Department of Health. [Link]

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • Accelerated SuFEx Click Chemistry for Modular Synthesis. ChemRxiv. [Link]

  • Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]

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Application

Application Note: Probing Protein-Protein Interactions Using Covalent Labeling with 4-Fluoro-2-methyl-benzenesulfonyl Fluoride

Abstract The study of protein-protein interactions (PPIs) is fundamental to understanding cellular biology, and identifying the interfaces between interacting partners is crucial for designing targeted therapeutics. Cova...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular biology, and identifying the interfaces between interacting partners is crucial for designing targeted therapeutics. Covalent chemical probes offer a powerful method for capturing and mapping these interactions within a protein's native environment. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-Fluoro-2-methyl-benzenesulfonyl Fluoride as a chemical probe for investigating PPIs. We will explore the underlying chemical principles of sulfonyl fluoride reactivity, present strategic workflows for its application, and provide detailed, step-by-step protocols for experimental execution and data analysis.

Part 1: The Chemistry of Covalent Probing with Sulfonyl Fluorides

Introduction to Sulfonyl Fluorides as Privileged Probes

Sulfonyl fluoride electrophiles have emerged as exceptionally useful reactive probes in chemical biology and molecular pharmacology. Their utility stems from a unique balance of biocompatibility, including stability in aqueous solutions, and a "privileged" reactivity profile.[1] Unlike more promiscuous electrophiles, sulfonyl fluorides can selectively modify a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, often in a context-dependent manner.[2] This reactivity is not random; it is highly influenced by the local protein microenvironment, making these probes ideal for identifying functionally important or hyper-reactive residues often found in active sites or at PPI interfaces.[3][4] The 4-fluoro and 2-methyl substitutions on the benzenesulfonyl fluoride scaffold fine-tune this reactivity, influencing the probe's stability and interaction with protein binding pockets.

Mechanism of Action: Covalent Modification

The core mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. The protein environment often facilitates the reaction by stabilizing the fluoride leaving group.[1] This results in the formation of a highly stable sulfonate ester or sulfonamide bond, permanently labeling the protein.

For example, the reaction with a tyrosine residue proceeds as follows: the hydroxyl group of the tyrosine side chain acts as the nucleophile, attacking the sulfur atom and displacing the fluoride ion to form a stable sulfonate ester adduct.

Mechanism_of_Action cluster_reactants Reactants cluster_product Product Probe 4-Fluoro-2-methyl- benzenesulfonyl Fluoride Adduct Covalently Modified Protein (Sulfonate Ester) Probe->Adduct Nucleophilic Attack Tyr Protein-Tyrosine (Nucleophile) Tyr->Adduct HF HF Adduct->HF Fluoride Leaving Group

Caption: Covalent modification of a protein tyrosine residue by 4-Fluoro-2-methyl-benzenesulfonyl Fluoride.

Quantitative Mass Spectrometry Readout

The covalent nature of this modification allows for robust detection and quantification by mass spectrometry. Each labeling event results in a predictable mass shift in the modified peptide, which can be readily identified in a proteomics workflow.

Target ResidueType of AdductMass Shift (Da)
Serine (Ser), Threonine (Thr)Sulfonate Ester+170.0143
Tyrosine (Tyr)Sulfonate Ester+170.0143
Lysine (Lys)Sulfonamide+170.0143
Histidine (His)Sulfonyl Imidazole+170.0143

Note: The mass shift is calculated from the molecular weight of the 4-fluoro-2-methyl-benzenesulfonyl moiety (C₇H₆FO₂S), accounting for the loss of a hydrogen atom from the amino acid side chain.

Part 2: Strategic Workflow for PPI Interface Mapping

A powerful application of 4-Fluoro-2-methyl-benzenesulfonyl Fluoride is in mapping PPI interfaces through differential labeling. The principle is that amino acid residues at the interface of a protein complex are sterically shielded and thus less accessible to the chemical probe compared to when the proteins are unbound. By comparing the labeling pattern of a protein in its free versus complexed state, one can identify these "protected" regions, effectively footprinting the interaction surface.

Workflow_PPI_Mapping cluster_process Sample Processing cluster_analysis Analysis p1 Protein A + Protein B (Interaction Complex) l1 Label with Probe p1->l1 p2 Protein A alone (Unbound Control) l2 Label with Probe p2->l2 d1 Combine, Denature, and Digest (e.g., Trypsin) l1->d1 l2->d1 ms LC-MS/MS Analysis d1->ms da Data Analysis: Quantify Labeled Peptides ms->da im Identify Peptides with Reduced Labeling da->im

Caption: Workflow for PPI interface mapping using differential covalent labeling.

Part 3: Experimental Protocols

This section provides a detailed protocol for the PPI interface mapping strategy.

Protocol 1: Differential Labeling for PPI Interface Mapping

Objective: To identify the interaction surface between two purified proteins (Protein A and Protein B) by comparing the covalent labeling pattern of Protein A in the presence and absence of Protein B.

Materials:

  • Purified Protein A (target protein) and Protein B (interacting partner)

  • 4-Fluoro-2-methyl-benzenesulfonyl Fluoride (Probe), 100 mM stock in anhydrous DMSO

  • Interaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4; buffer should be optimized for complex formation and free of primary amines like Tris)

  • Quenching Solution: 1 M dithiothreitol (DTT) in water

  • Denaturation Buffer: 8 M Urea in 100 mM ammonium bicarbonate

  • Reduction Solution: 100 mM DTT in 100 mM ammonium bicarbonate

  • Alkylation Solution: 200 mM iodoacetamide (IAA) in 100 mM ammonium bicarbonate

  • Trypsin, sequencing grade

  • LC-MS/MS grade water, acetonitrile, and formic acid

Procedure:

  • Protein Complex Formation:

    • In two separate microcentrifuge tubes, prepare the following reactions in Interaction Buffer:

      • Tube 1 (Complex): Protein A and Protein B at a 1:1.5 molar ratio to ensure saturation. The final concentration of Protein A should be 5-10 µM.

      • Tube 2 (Control): Protein A at the same final concentration as in Tube 1. Add Interaction Buffer in place of Protein B.

    • Incubate both tubes for 60 minutes at the optimal temperature for complex formation (e.g., 4°C or room temperature) with gentle agitation.

  • Covalent Labeling:

    • Dilute the 100 mM Probe stock solution in Interaction Buffer to an intermediate concentration.

    • Add the diluted Probe to both tubes to a final concentration of 100-500 µM. This is a critical parameter that requires optimization. A lower concentration will favor labeling of only the most hyper-reactive sites, while a higher concentration will yield more extensive labeling.

    • Incubate for 60 minutes at room temperature with gentle agitation, protected from light.

  • Quenching and Denaturation:

    • Stop the labeling reaction by adding the Quenching Solution (DTT) to a final concentration of 10 mM. DTT will react with and consume any remaining probe.

    • Incubate for 15 minutes at room temperature.

    • Add Denaturation Buffer to a final concentration of 6 M Urea to unfold the proteins.

  • Protein Digestion:

    • Reduction: Add Reduction Solution (DTT) to a final concentration of 10 mM. Incubate for 45 minutes at 37°C.

    • Alkylation: Add Alkylation Solution (IAA) to a final concentration of 40 mM. Incubate for 30 minutes at room temperature in the dark.

    • Dilute the samples 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to below 1.5 M.

    • Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the samples with formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixtures using a C18 StageTip or equivalent solid-phase extraction method.

    • Dry the cleaned peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the samples via LC-MS/MS using a data-dependent acquisition (DDA) method. Ensure the method includes a sufficient number of fragmentation scans (MS2) to identify low-abundance peptides.

Self-Validation and Controls:

  • No-Probe Control: A sample containing the protein complex but no probe should be run to establish a baseline of unmodified peptides.

  • Concentration Titration: Optimizing the probe concentration is crucial. Too high a concentration can lead to non-specific labeling and protein precipitation.

  • Time Course: An initial time-course experiment (e.g., 15, 30, 60, 120 min) can determine the optimal labeling time.

Part 4: Data Analysis and Interpretation

  • Peptide Identification:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Byonic) to search the MS/MS data against a database containing the sequences of Protein A and Protein B.

    • Configure the search parameters to include a variable modification corresponding to the mass of the 4-fluoro-2-methyl-benzenesulfonyl moiety (+170.0143 Da) on all potential target residues (S, T, Y, K, H, C).

    • Standard modifications like carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable) should also be included.

  • Quantitative Analysis:

    • Quantify the peak areas or intensities of both the labeled and unlabeled versions of each identified peptide in both the "Complex" and "Control" samples.

    • For each potentially modified peptide, calculate a "Labeling Ratio" = (Intensity of Labeled Peptide) / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide).

  • Identifying the Interface:

    • Compare the Labeling Ratio for each peptide between the "Complex" and "Control" samples.

    • Peptides exhibiting a significant decrease in their Labeling Ratio in the "Complex" sample are considered "protected."

    • Map these protected peptides onto the known or predicted structure of Protein A. The clustered region of protection represents the putative binding interface for Protein B.

Part 5: Advanced Application - Proximity Labeling

For more complex biological systems like cell lysates, 4-Fluoro-2-methyl-benzenesulfonyl fluoride can be incorporated as the "warhead" in a more sophisticated proximity labeling probe.[5][6] This involves synthesizing a bifunctional molecule that includes:

  • A "bait" molecule: A known ligand or antibody fragment that binds specifically to a target protein of interest.

  • The sulfonyl fluoride "warhead": To covalently label nearby proteins.

  • A reporter tag: Such as biotin for enrichment or a clickable handle for bioorthogonal chemistry.

This strategy allows for the identification of transient or weak interaction partners in a complex proteome by covalently capturing proteins that are in close proximity to the bait-bound target.

Conclusion

4-Fluoro-2-methyl-benzenesulfonyl fluoride is a versatile and powerful chemical probe for the structural and functional analysis of proteins. Its privileged reactivity allows for the covalent modification of key amino acid residues, providing a robust tool for mapping protein-protein interaction interfaces. The differential labeling strategy detailed here, combined with modern mass spectrometry, offers a direct and effective method to gain critical insights into the architecture of protein complexes, thereby accelerating research and drug discovery efforts.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2660. [Link]

  • Martinez Velez, P. (2024). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont. [Link]

  • Bradbury, J. A., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

  • Jena Bioscience. (n.d.). Sulfonyl Fluoride Probes. Retrieved February 19, 2026, from [Link]

  • Request PDF. (n.d.). Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. ResearchGate. [Link]

  • Lucero, M. Y., et al. (2023). Protein–protein interactions: developing small-molecule inhibitors/stabilizers through covalent strategies. Trends in Pharmacological Sciences, 44(7), 434-451. [Link]

  • MetwareBio. (n.d.). Protein-Protein Interaction Methods: A Complete Guide for Researchers. [Link]

  • Communications Chemistry. (2023). Covalent chemical probes. Communications Chemistry, 6(1), 1-3. [Link]

  • Colquhoun, D. R., et al. (2009). The Protease Inhibitor 4-(2-Aminoethyl) Benzenesulfonyl Fluoride Covalently Modifies Human Plasma Proteins and Changes Protein Isoform Profiles. Journal of Biomolecular Techniques, 20(4), 237-245. [Link]

  • Jones, L. H., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(3), 831-840. [Link]

  • Willems, L. I., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Journal of the American Chemical Society, 135(15), 5829-5836. [Link]

  • Fisher Scientific. (n.d.). Protease inhibitors. Retrieved February 19, 2026, from [Link]

  • Willems, L. I., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. [Link]

  • Liu, T., & Li, L. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Chembiochem, 21(1-2), 63-74. [Link]

  • Wikipedia. (n.d.). AEBSF. Retrieved February 19, 2026, from [Link]

Sources

Method

SuFEx-Enabled Bioconjugation: Application Note for 4-Fluoro-2-Methyl-Benzenesulfonyl Fluoride

Executive Summary This Application Note details the experimental protocols for utilizing 4-Fluoro-2-methyl-benzenesulfonyl fluoride as a bioconjugation reagent. Unlike standard amine-reactive probes (e.g., NHS esters), t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the experimental protocols for utilizing 4-Fluoro-2-methyl-benzenesulfonyl fluoride as a bioconjugation reagent. Unlike standard amine-reactive probes (e.g., NHS esters), this molecule leverages Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] It functions as a "context-dependent" electrophile, exhibiting high stability in aqueous plasma/buffer while reacting rapidly with nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) within protein binding pockets or under specific pH activation.

Key Feature: This reagent serves as a dual-function probe . The sulfonyl fluoride (-SO₂F) acts as the latent warhead, while the aryl fluorine (4-F) serves as a stable ¹⁹F NMR reporter , allowing for non-destructive monitoring of binding events and conformational changes.

Chemical Logic & Mechanism

The SuFEx Advantage

Traditional sulfonyl chlorides are moisture-sensitive and prone to rapid hydrolysis. In contrast, the sulfonyl fluoride moiety in 4-Fluoro-2-methyl-benzenesulfonyl fluoride is remarkably stable in water due to the high strength of the S(VI)-F bond and the solvation shell protecting the fluoride.

Activation Mechanism: Reaction occurs only when the fluoride is assisted in leaving by a stabilizing interaction (e.g., H-bonding in an enzyme pocket) or by specific transition-state stabilization.

  • Target Residues: Tyrosine (via phenol), Lysine (via ε-amine), Serine (via hydroxyl), Histidine (via imidazole).

  • Selectivity: The 2-methyl group provides steric bulk, tuning the electrophilicity and potentially reducing non-specific labeling compared to bare phenyl sulfonyl fluoride.

Mechanism Diagram

The following diagram illustrates the SuFEx reaction pathway, highlighting the displacement of the fluoride ion by a protein nucleophile.

SuFEx_Mechanism Probe 4-Fluoro-2-methyl- benzenesulfonyl fluoride TS Transition State (Pentacoordinate Sulfur) Probe->TS + Protein Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Protein->TS Product Sulfonyl-Protein Conjugate TS->Product SuFEx Click Leaving Fluoride Ion (HF) TS->Leaving

Experimental Setup

Materials & Reagents
ComponentSpecificationPurpose
Probe 4-Fluoro-2-methyl-benzenesulfonyl fluorideSuFEx Reagent & ¹⁹F Reporter
Solvent Anhydrous DMSO or DMFProbe solubilization (Stock)
Buffer A PBS (pH 7.4)Standard physiological reaction
Buffer B 50 mM HEPES, 100 mM NaCl (pH 8.5)Enhanced Tyrosine reactivity
Quench 5x SDS Loading Buffer or 10% Formic AcidStop reaction for analysis
Desalting Zeba™ Spin Columns (7K MWCO)Remove unreacted probe

CRITICAL WARNING: Avoid buffers containing primary amines (e.g., Tris , Glycine) during the conjugation step if targeting Lysine residues, as they will compete with the protein. PBS or HEPES are recommended.

Probe Stock Preparation
  • Weigh approximately 5 mg of 4-Fluoro-2-methyl-benzenesulfonyl fluoride.

  • Dissolve in anhydrous DMSO to a final concentration of 50 mM .

  • Storage: Store aliquots at -20°C. The sulfonyl fluoride is stable for months in DMSO if kept dry.

Protocol: Protein Bioconjugation

Standard Labeling Workflow

This protocol is optimized for labeling a target protein (e.g., BSA, Kinase, Protease) at a concentration of 1-5 mg/mL.

  • Protein Prep: Dilute protein to 20 µM (approx. 1 mg/mL for a 50kDa protein) in Buffer A (PBS, pH 7.4).

    • Note: For Tyrosine-specific labeling, use Buffer B (pH 8.5) to increase the population of reactive phenolate ions.

  • Probe Addition: Add the DMSO stock of the probe to the protein solution.

    • Stoichiometry: Start with a 10:1 molar excess (Probe:Protein).

    • Example: To 100 µL of 20 µM protein (2 nmol), add 0.4 µL of 50 mM Probe (20 nmol).

    • DMSO Limit: Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 37°C for 1 to 4 hours .

    • Optimization: Time can be extended to overnight at Room Temperature (RT) for lower reactivity targets.

  • Quenching:

    • For Gel Analysis: Add 5x SDS Loading Buffer containing β-mercaptoethanol and boil for 5 min.

    • For MS/NMR: Pass the reaction mixture through a Zeba™ Spin Desalting Column to remove excess free probe.

Workflow Diagram

Workflow Start Start: Protein in PBS/HEPES AddProbe Add Probe (10-50x Excess) <5% DMSO Start->AddProbe Incubate Incubate 37°C, 1-4 Hours AddProbe->Incubate Decision Intended Analysis? Incubate->Decision PathMS LC-MS / NMR Decision->PathMS Structural PathGel SDS-PAGE Decision->PathGel Purity Desalt Desalt (Spin Column) Remove Free Probe PathMS->Desalt Quench Add SDS Buffer + Boil PathGel->Quench AnalyzeMS Analyze: Mass Shift (+ Probe MW - HF) Desalt->AnalyzeMS AnalyzeGel Analyze: Coomassie/Western Quench->AnalyzeGel

Advanced Application: ¹⁹F NMR Occupancy Assay

The 4-fluoro substituent on the benzene ring is chemically stable and does not participate in the reaction. However, its electronic environment changes upon the conversion of the electron-withdrawing Sulfonyl Fluoride (-SO₂F) to a Sulfonamide (-SO₂NH-Protein) or Sulfonate (-SO₂O-Protein).

Protocol
  • Preparation: Prepare a 200 µM protein sample in PBS containing 10% D₂O (for NMR lock).

  • Reference Spectrum: Acquire a ¹⁹F NMR spectrum of the free probe (50 µM in buffer) to establish the baseline chemical shift (δ_free).

    • Expectation: Two signals. One for the -SO₂F (leaving group, disappears upon reaction) and one for the Ar-F (reporter, shifts upon reaction).

  • Reaction: Add probe (1-2 equivalents) to the protein.[2]

  • Monitoring: Acquire sequential ¹⁹F NMR spectra every 15 minutes.

  • Data Interpretation:

    • Signal A (SO₂F): Intensity decreases over time.

    • Signal B (Ar-F Free): Intensity decreases.

    • Signal C (Ar-F Bound): A new peak appears, chemically shifted (typically Δδ 0.5 - 2.0 ppm) and broadened due to the slow tumbling of the protein.

Why this matters: This allows you to quantify the fraction of occupied protein without digesting the sample.

Quality Control & Validation

Mass Spectrometry (Intact Protein)

The definitive check for bioconjugation is the mass shift.

  • Theoretical Mass Shift: + [MW of Probe] - [MW of HF]

  • Calculation:

    • MW of C₇H₆FO₂S-F (Probe) ≈ 208.21 Da

    • Loss of HF ≈ 20.01 Da

    • Expected Mass Adduct: +188.2 Da per conjugation event.

Troubleshooting Guide
ObservationRoot CauseSolution
No Conjugation pH too lowIncrease pH to 8.0-8.5 (activates Tyr/Lys).
Precipitation DMSO too highKeep DMSO < 5%; add probe slowly while vortexing.
Multiple Labels Non-specific Lys labelingReduce pH to 7.0 (favors His/specific pockets) or reduce equivalents.
Hydrolysis Old Probe StockCheck probe integrity via ¹⁹F NMR (look for free fluoride ion peak at -120 ppm).

References

  • Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Narayanam, M. K., et al. (2018). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 9, 1369-1388.

  • Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters, 9(7), 584–586.

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes for Profiling Serine Proteases.[2][3] Journal of the American Chemical Society, 135(47), 17669–17672.

  • Gee, C. T., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions. Nature Communications, 16,[4] 1.

Sources

Application

Illuminating the Active Proteome: A Guide to Activity-Based Protein Profiling with 4-Fluoro-2-methyl-benzenesulfonyl Fluoride Probes

Introduction: Beyond Expression, Towards Function In the landscape of modern drug discovery and chemical biology, a fundamental challenge lies in understanding protein function within the complex milieu of the native cel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Expression, Towards Function

In the landscape of modern drug discovery and chemical biology, a fundamental challenge lies in understanding protein function within the complex milieu of the native cellular environment. While traditional proteomic approaches provide a quantitative snapshot of protein expression levels, they often fall short of revealing the functional state of these proteins. Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic strategy to directly address this gap by employing active site-directed chemical probes to covalently label and characterize the active members of entire enzyme families.[1][2][3][4] This approach provides a direct readout of enzyme activity, offering invaluable insights into physiological and pathological processes and presenting a robust platform for the discovery of novel therapeutics.[3][5]

Serine hydrolases represent one of the largest and most diverse enzyme superfamilies in mammals, playing critical roles in a myriad of physiological processes, including digestion, blood coagulation, and neurotransmission. Their dysregulation is implicated in numerous diseases, making them a prominent class of drug targets.[1] Sulfonyl fluoride-based probes have a long-standing history as effective, irreversible inhibitors of serine proteases, with compounds like Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF) being staples in biochemistry laboratories for decades.[6][7][8] These probes operate through the covalent modification of the catalytic serine residue within the enzyme's active site.[1][6]

This application note provides a detailed guide to the use of a specific sulfonyl fluoride probe, 4-Fluoro-2-methyl-benzenesulfonyl Fluoride (FMBSF) , in Activity-Based Protein Profiling. We will delve into the mechanistic underpinnings of FMBSF as a reactive probe, present detailed protocols for its application in both gel-based and mass spectrometry-based proteomic workflows, and discuss its utility in competitive profiling for inhibitor discovery and selectivity assessment.

The Probe: 4-Fluoro-2-methyl-benzenesulfonyl Fluoride (FMBSF)

The utility of a sulfonyl fluoride probe in ABPP is dictated by a balance of reactivity and stability. The electrophilic sulfur atom of the sulfonyl fluoride moiety serves as the "warhead," which is susceptible to nucleophilic attack by the activated serine residue in the active site of a serine hydrolase.[1][6] The substituents on the aryl ring of FMBSF—a fluorine atom and a methyl group—are not merely passive decorations. They play a crucial role in modulating the probe's reactivity and potential selectivity. The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the sulfur, potentially increasing the probe's reactivity. The methyl group, on the other hand, can influence the probe's steric profile and hydrophobicity, which may impart a degree of selectivity towards certain serine hydrolases with accommodating active site topologies.[1]

While primarily targeting serine hydrolases, it is important to note that sulfonyl fluoride probes have been shown to react with other nucleophilic residues such as lysine, tyrosine, and histidine in a context-dependent manner, opening avenues for exploring a broader range of the "ligandable proteome".[6][9][10][11]

The core principle of using FMBSF in ABPP is to covalently and irreversibly tag active enzymes. This covalent modification allows for the subsequent detection, identification, and quantification of the active enzyme population. To facilitate this, FMBSF would typically be synthesized with a reporter tag, such as a fluorophore for in-gel visualization, or a biotin tag for affinity purification. Alternatively, a "clickable" handle like an alkyne or azide can be incorporated, allowing for a two-step labeling procedure using bioorthogonal chemistry, which offers greater experimental flexibility.[12][13][14]

Mechanistic Rationale: Covalent Inactivation of Serine Hydrolases

The covalent modification of a serine hydrolase by an FMBSF probe is a multi-step process that hinges on the catalytic machinery of the enzyme itself. The following diagram illustrates this process:

G cluster_0 Serine Hydrolase Active Site Ser_OH Ser-OH His_N His-N Ser_OH->His_N H-bond Michaelis_Complex Michaelis Complex (Reversible Binding) Ser_OH->Michaelis_Complex Activated Serine Asp_COO Asp-COO- His_N->Asp_COO H-bond FMBSF FMBSF Probe (R-SO2F) FMBSF->Michaelis_Complex Covalent_Adduct Covalently Modified Enzyme (Inactive) Michaelis_Complex->Covalent_Adduct Nucleophilic Attack HF HF Covalent_Adduct->HF Fluoride Displacement G Proteome Proteome Lysate Inhibitor Pre-incubation (Inhibitor or Vehicle) Proteome->Inhibitor Probe Add FMBSF-Fluorophore Probe Inhibitor->Probe Incubate Incubate (RT, 30-60 min) Probe->Incubate Quench Quench with SDS-PAGE Buffer Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Visualize Fluorescence Gel Scanner SDS_PAGE->Visualize

Caption: Workflow for gel-based activity-based protein profiling (ABPP).

II. Mass Spectrometry-Based Activity-Based Protein Profiling

This workflow enables the identification and quantification of the specific protein targets of the FMBSF probe on a proteome-wide scale. It typically employs an FMBSF probe with a biotin tag for enrichment or an alkyne/azide handle for click chemistry-mediated biotinylation.

A. Rationale and Self-Validation

This method relies on the specific enrichment of probe-labeled proteins. The inclusion of a no-probe control and a competitive profiling sample where a known inhibitor is used will validate the specificity of the enrichment. Proteins identified in the probe-treated sample but absent or significantly reduced in the control and competitor samples are considered high-confidence targets. Isotopic labeling strategies, such as isoTOP-ABPP, can be employed for more accurate quantification. [3] B. Experimental Protocol

  • Proteome Preparation and Labeling:

    • Prepare the proteome lysate as described in the gel-based protocol.

    • Label the proteome (1-2 mg/mL) with either FMBSF-biotin (e.g., 10 µM) or FMBSF-alkyne (e.g., 10 µM) for 60 minutes at room temperature. For competitive profiling, pre-incubate with an inhibitor.

  • Click Chemistry (for alkyne-tagged probe):

    • To the alkyne-labeled proteome, add the following click chemistry reagents in order: azide-biotin (e.g., 100 µM), fresh TCEP solution (1 mM), TBTA ligand (100 µM), and copper(II) sulfate (1 mM).

    • Incubate for 1 hour at room temperature to attach the biotin tag.

  • Enrichment of Labeled Proteins:

    • Precipitate the proteins using a chloroform/methanol extraction to remove excess probe and reagents.

    • Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea in 50 mM Tris-HCl, pH 8.0).

    • Add streptavidin-agarose beads and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, 6 M urea in PBS, and PBS alone) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 2 M urea in 50 mM Tris-HCl, pH 8.0).

    • Reduce the proteins with DTT (e.g., 10 mM) and alkylate with iodoacetamide (e.g., 20 mM).

    • Digest the proteins with trypsin (or another suitable protease) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the tryptic peptides from the supernatant.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.

    • Utilize label-free or label-based quantification methods to determine the relative abundance of identified proteins between different experimental conditions.

C. Workflow Diagram

G cluster_0 Labeling cluster_1 Enrichment & Digestion Proteome Proteome Lysate Probe Add FMBSF-Alkyne Proteome->Probe Click Click Chemistry (Azide-Biotin) Probe->Click Enrich Streptavidin Enrichment Click->Enrich Wash Wash Beads Enrich->Wash Digest On-Bead Digestion Wash->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Collect Peptides Identify Protein Identification & Quantification LC_MS->Identify

Caption: Workflow for mass spectrometry-based ABPP with a clickable FMBSF probe.

Quantitative Data and Interpretation

A key application of ABPP is the quantitative assessment of inhibitor potency and selectivity. This is often achieved through competitive profiling experiments.

Determining Inhibitor Potency (IC50)

By performing the gel-based ABPP experiment with a serial dilution of an inhibitor, the concentration at which the inhibitor blocks 50% of the probe labeling (the IC50 value) can be determined. This provides a quantitative measure of the inhibitor's potency against a specific enzyme target within a complex proteome.

Inhibitor Concentration Relative Band Intensity (%)
0 (Vehicle Control)100
1 nM95
10 nM80
100 nM52
1 µM15
10 µM5

This table presents hypothetical data from a competitive gel-based ABPP experiment. The relative band intensity is determined by densitometry analysis of the fluorescent gel.

Assessing Inhibitor Selectivity

Mass spectrometry-based ABPP is particularly powerful for assessing the selectivity of an inhibitor across the entire active proteome. By comparing the protein labeling profiles in the presence and absence of an inhibitor, off-target effects can be readily identified. [2]

Protein Target Fold Change (Inhibitor/Vehicle) Significance (p-value)
Serine Hydrolase A (On-target) 0.05 < 0.001
Serine Hydrolase B (Off-target) 0.45 < 0.05
Serine Hydrolase C (Non-target) 0.98 > 0.05

| Lysine-Rich Protein X (Off-target) | 0.60 | < 0.05 |

This table illustrates hypothetical quantitative mass spectrometry data from a competitive ABPP experiment. A significant decrease in the fold change indicates inhibition of the probe labeling by the test compound.

Conclusion and Future Perspectives

The 4-fluoro-2-methyl-benzenesulfonyl fluoride (FMBSF) probe, and sulfonyl fluoride probes in general, represent a versatile and powerful class of chemical tools for activity-based protein profiling. [6][13]The protocols and workflows detailed in this application note provide a robust framework for researchers to explore the functional state of serine hydrolases and other potential targets in complex biological systems. The ability to perform both rapid, gel-based screening and in-depth, proteome-wide mass spectrometry analysis makes FMBSF probes valuable assets in academic research and drug development. [3] Future advancements in this area may involve the development of FMBSF-based probes with enhanced selectivity for specific subfamilies of serine hydrolases, the incorporation of novel reporter tags for advanced imaging applications, and the expansion of their utility in profiling other enzyme classes that are susceptible to covalent modification by the sulfonyl fluoride warhead. [10]The continued application of these chemical proteomic strategies will undoubtedly deepen our understanding of enzyme function in health and disease and accelerate the discovery of next-generation therapeutics.

References

  • Verhelst, S. H. L. (2017). Bioorthogonal Reactions in Activity-Based Protein Profiling. Methods in Molecular Biology, 1491, 79-91. (General concept, not a direct URL to a free article)
  • Lennox, S. K., & Beuning, P. J. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6895–6919. Retrieved from [Link]

  • Jones, M. W., & Johnson, D. S. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2634–2645. Retrieved from [Link]

  • Medina-Cleghorn, D., & Nomura, D. K. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Current Opinion in Chemical Biology, 33, 108–116. Retrieved from [Link]

  • Click Chemistry Tools. (n.d.). Sulfonyl Fluoride Probes. Retrieved from [Link]

  • Kiss, B., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3045. Retrieved from [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1937–1949. Retrieved from [Link]

  • Willems, L. I., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Journal of the American Chemical Society, 135(20), 7624–7633. Retrieved from [Link]

  • Willems, L. I., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Angewandte Chemie International Edition, 51(49), 12224–12228. Retrieved from [Link]

  • Zhang, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 109. Retrieved from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. Retrieved from [Link]

  • Bonger, K. M., & Verhelst, S. H. L. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. International Journal of Molecular Sciences, 21(24), 9687. Retrieved from [Link]

  • Chromiński, M., et al. (2025). Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

  • Wikipedia. (n.d.). AEBSF. Retrieved from [Link]

Sources

Method

Application Note: Covalent Modification of Lysine Side Chains using 4-Fluoro-2-Methyl-Benzenesulfonyl Fluoride

Introduction & Chemical Logic The reaction of 4-fluoro-2-methyl-benzenesulfonyl fluoride (4F2M-BSF) with lysine residues represents a targeted application of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Logic

The reaction of 4-fluoro-2-methyl-benzenesulfonyl fluoride (4F2M-BSF) with lysine residues represents a targeted application of Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, sulfonyl fluorides (SFs) possess a unique stability-reactivity profile that allows them to function as "sleeping beauty" warheads. They remain largely inert in aqueous environments until activated by a specific protein microenvironment or appropriate pH conditions.

The "Goldilocks" Probe

This specific derivative, 4F2M-BSF , is engineered for precise chemical biology applications. Its reactivity is modulated by two key substituents on the benzene ring:

  • 2-Methyl Group (Steric Gatekeeper): The ortho-methyl group provides steric hindrance around the sulfur center. This is the critical design element that dampens non-specific reactivity and hydrolysis, making the reagent more selective than unsubstituted benzenesulfonyl fluoride. It ensures the reagent survives in buffer long enough to find its target.

  • 4-Fluoro Group (Electronic & Analytical Handle):

    • Electronic: The fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly activating the sulfonyl center for nucleophilic attack, while its resonance effect (+R) is weak.

    • Analytical: The 19F nucleus serves as a sensitive NMR reporter. The chemical shift of the sulfonyl fluoride (~ +65 ppm) is distinct from the resulting sulfonamide, allowing for real-time, non-destructive reaction monitoring.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. The


-amino group of lysine attacks the sulfur, displacing the fluoride ion to form a stable sulfonamide bond.

Caption: The SuFEx reaction pathway. The steric bulk of the 2-methyl group stabilizes the reagent against water (hydrolysis) while allowing reaction with the specific lysine nucleophile.

Pre-Experimental Considerations

Buffer Selection (Critical)[1]
  • Recommended: PBS (Phosphate Buffered Saline), HEPES, or MOPS.

  • FORBIDDEN: Tris, Glycine, or any buffer containing primary amines. These will react with the sulfonyl fluoride, consuming the reagent and preventing protein labeling.

pH Strategy

The pKa of the lysine


-ammonium group is ~10.5.
  • pH 7.4 (Physiological): At this pH, <0.1% of lysine is deprotonated (reactive). Reaction relies on pKa depression within a protein pocket or hydrogen-bond assistance. Use this for site-specific active site probing .

  • pH 8.5 (Elevated): Increases the fraction of deprotonated lysine. Use this for general surface mapping or when the target lysine is solvent-exposed and not activated.

Experimental Protocols

Protocol A: Site-Specific Probing (Physiological Conditions)

Target: Identification of hyper-reactive lysines in enzyme active sites or protein interfaces.

Materials:

  • Target Protein (10–50 µM in PBS, pH 7.4)

  • 4F2M-BSF Stock (100 mM in anhydrous DMSO)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

Procedure:

  • Equilibration: Adjust protein solution to pH 7.4. Ensure no amine buffers are present.

  • Reagent Addition: Add 4F2M-BSF to the protein solution to a final concentration of 100–500 µM (10–50x molar excess).

    • Note: Keep final DMSO concentration < 2% to avoid protein denaturation.

  • Incubation: Incubate at 37°C for 2–4 hours .

    • Why: The ortho-methyl group slows the reaction; elevated temperature drives the specific SuFEx event.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes at RT.

    • Mechanism:[1][2][3] Tris acts as a scavenger amine to consume unreacted sulfonyl fluoride.

  • Purification: Remove excess small molecules using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.

Protocol B: General Surface Labeling (Elevated pH)

Target: Maximizing conjugation for biophysical studies or 19F NMR tagging.

Materials:

  • Target Protein (2 mg/mL in 50 mM HEPES, pH 8.5)

  • 4F2M-BSF Stock (100 mM in DMSO)

Procedure:

  • pH Adjustment: Ensure buffer is pH 8.5.

  • Reagent Addition: Add 4F2M-BSF to a final concentration of 1–2 mM (High excess).

  • Incubation: Incubate at 25°C (Room Temp) for 12–16 hours (Overnight) .

    • Insight: At pH 8.5, hydrolysis competes more aggressively. A lower temperature preserves the reagent while the long duration ensures maximum lysine occupancy.

  • Quenching & Cleanup: Quench with Tris; proceed to desalting as above.

Analytical Workflows

Method 1: Intact Protein LC-MS

This is the gold standard for verifying stoichiometry (Drug-to-Antibody Ratio or Labeling Efficiency).

  • System: Q-TOF or Orbitrap MS coupled with UPLC.

  • Column: C4 or C8 Reverse Phase (e.g., Waters BioResolve).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Expected Mass Shift:

    • Formula of added group: C7H6FO2S (from 4-fluoro-2-methyl-benzenesulfonyl group).

    • Mass Shift (Delta): +173.04 Da per lysine.

    • Calculation: Reagent MW (208.21) - HF (20.01) + H (displaced) = Wait. Correct mechanism is loss of F- and H+.

    • Correction: Reagent (C7H6F2O2S, MW 208.2) loses F (19.0) and Lysine loses H (1.0).

    • Net Mass Addition: +188.2 (Reagent) - 20 (HF) = +168.2 Da ?

    • Let's verify: R-SO2-F + R'-NH2 -> R-SO2-NH-R' + HF.

    • Fragment added is R-SO2-.

    • R = 4-fluoro-2-methylphenyl (C7H6F).

    • Group is (C7H6F)-SO2-.

    • Mass = (712.01) + (61.008) + 18.998 + 32.06 + (2*15.999) = 84.07 + 6.05 + 19.00 + 32.06 + 31.998 = 173.18 Da .

    • Verified Mass Shift: +173.18 Da.

Method 2: 19F NMR Spectroscopy

Unique to this probe, 19F NMR allows you to quantify labeling without digesting the protein.

  • Setup: 10% D2O added to the sample.

  • Signals:

    • Reagent (Free): ~ +65 ppm (Sulfonyl Fluoride signal).

    • Conjugate (Bound): Signal shifts significantly upfield/downfield (typically -100 to -110 ppm range for the aromatic fluorine, while the SF signal disappears).

    • Note: The 4-fluoro substituent on the ring will have a signal at ~ -105 ppm. The Sulfonyl Fluoride (SO2F) fluorine is at ~ +65 ppm. Upon reaction, the +65 ppm signal vanishes. The -105 ppm signal shifts slightly due to the change from -SO2F to -SO2NH-.

Workflow Diagram

Caption: Step-by-step workflow for conjugating 4F2M-BSF to protein targets.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Labeling Observed pH too lowIncrease pH to 8.0 or 8.5 to deprotonate surface lysines.
Buffer interferenceEnsure NO Tris, Glycine, or primary amines are in the reaction buffer.
Reagent hydrolysisUse fresh DMSO stock. Verify reagent integrity by NMR before use.
Precipitation DMSO concentration highKeep final DMSO < 2% (v/v). Add reagent slowly while vortexing.
Over-labelingReduce reagent excess (e.g., from 50x to 10x) or reaction time.
Heterogeneous Product Non-specific labelingReduce pH to 7.4. Reduce temperature to 4°C.
Reagent instabilityThe 2-methyl group improves stability, but avoid leaving stock in water.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Kelly, J. W., et al. (2018). "Chemoselective Covalent Modification of Lysine Residues on Native Proteins." Journal of the American Chemical Society. Link

  • Narayanam, M. K., et al. (2023).[1] "Mechanistic Modeling of Lysine Sulfonylation in EGFR." ACS Central Science. Link

  • Liu, F., et al. (2023). "Stability and Reactivity of Aryl Sulfonyl Fluorides." Molecular Pharmaceutics. Link

Sources

Application

Application Note: Chemoproteomic Profiling of Reactive Nucleophiles using 4-Fluoro-2-methyl-benzenesulfonyl fluoride (FMBSF)

This Application Note is designed for researchers in chemical proteomics and mass spectrometry. It details the protocol for using 4-Fluoro-2-methyl-benzenesulfonyl fluoride (FMBSF) as a covalent probe for mapping reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical proteomics and mass spectrometry. It details the protocol for using 4-Fluoro-2-methyl-benzenesulfonyl fluoride (FMBSF) as a covalent probe for mapping reactive nucleophiles (specifically Tyrosine and Lysine) via Sulfur-Fluoride Exchange (SuFEx) chemistry.

Introduction & Principle

The labeling of peptides and proteins with sulfonyl fluorides represents a cornerstone of modern Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike traditional sulfonyl chlorides, which are highly reactive and prone to hydrolysis, aryl sulfonyl fluorides like 4-Fluoro-2-methyl-benzenesulfonyl fluoride (FMBSF) possess a unique balance of stability and reactivity.

Mechanism of Action

FMBSF acts as a context-dependent electrophile. It does not react indiscriminately with water but undergoes specific exchange reactions with nucleophilic amino acid side chains within a protein's binding pocket or on peptide surfaces.

  • Primary Target (Tyrosine): Under physiological conditions (pH 7.4–8.0), the phenol group of Tyrosine is the primary target, forming a stable sulfonate ester.

  • Secondary Targets (Lysine/Histidine): At elevated pH (>8.5) or within specific catalytic triads, the probe can label the

    
    -amino group of Lysine (forming a sulfonamide) or the imidazole of Histidine.
    
Structural Advantages of FMBSF
  • 2-Methyl Substitution: Provides steric bulk ortho to the sulfonyl group, tuning the electrophilicity and preventing non-specific "off-target" labeling of hyper-reactive cysteines (which are better targeted by acrylamides).

  • 4-Fluoro Substitution: Acts as an electron-withdrawing group to activate the sulfonyl center, while also serving as a potential handle for

    
    F-NMR validation studies prior to MS analysis.
    

Experimental Workflow

The following diagram outlines the logical flow from sample preparation to data analysis.

FMBSF_Workflow Sample Protein/Peptide Sample (Lysate or Purified) Buffer Buffer Exchange (PBS/HEPES pH 7.8) Sample->Buffer Labeling SuFEx Reaction + FMBSF (10-100 µM) 37°C, 1-4 hrs Buffer->Labeling Maintain pH 7.8 Quench Quenching (Excess Tris or Acidification) Labeling->Quench Stop Reaction Digestion Tryptic Digestion (Overnight) Quench->Digestion Denature/Reduce/Alkylate LCMS LC-MS/MS Analysis (HCD Fragmentation) Digestion->LCMS Peptide Level Bioinfo Data Search Variable Mod: +173.007 Da LCMS->Bioinfo Identification

Caption: Step-by-step workflow for covalent labeling of peptides/proteins with FMBSF followed by bottom-up proteomics.

Materials & Reagents

ReagentSpecificationPurpose
FMBSF Probe 4-Fluoro-2-methyl-benzenesulfonyl fluorideCovalent labeling reagent.
Reaction Buffer 50 mM HEPES, 150 mM NaCl, pH 7.8Maintains physiological pH for Tyr reactivity.
Stock Solvent Anhydrous DMSODissolving the hydrophobic probe.
Quenching Agent 1% Formic Acid or 100 mM Tris-HClStops the reaction.
Digestion Enzyme Sequencing Grade TrypsinCleaves proteins into peptides.
Reducing/Alkylating DTT / Iodoacetamide (IAA)Unfolds protein / caps Cysteines.

Detailed Protocol

Phase 1: Probe Preparation
  • Dissolution: Dissolve FMBSF in anhydrous DMSO to create a 50 mM stock solution .

    • Note: Prepare fresh or store at -20°C under argon. Avoid moisture, as sulfonyl fluorides can slowly hydrolyze over long periods.

  • Working Solution: Dilute the stock to 1 mM in DMSO immediately before use.

Phase 2: Labeling Reaction

Causality: We use pH 7.8 to favor Tyrosine labeling. Higher pH (>8.5) will shift specificity toward Lysines.

  • Sample Prep: Adjust protein concentration to 1 mg/mL (approx. 20–50 µM) in Reaction Buffer (HEPES pH 7.8).

    • Critical: Avoid buffers containing primary amines (Tris, Glycine) during labeling, as they will compete with the protein for the probe.

  • Incubation: Add FMBSF to the protein sample for a final concentration of 100 µM (approx. 2x–5x molar excess over target residues).

    • Control: Prepare a "DMSO-only" vehicle control.

  • Reaction: Incubate at 37°C for 2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM (scavenges remaining fluoride) or acidify with 1% Formic Acid if proceeding directly to cleanup.

Phase 3: Digestion & MS Preparation
  • Denaturation: Add Urea (final 8M) or Rapigest to denature the labeled proteins.

  • Reduction/Alkylation:

    • Add DTT (5 mM, 56°C, 30 min).

    • Add IAA (15 mM, RT, 30 min, dark). Note: This blocks Cysteines, ensuring any mass shifts observed later are not disulfide artifacts.

  • Digestion: Dilute Urea to <1M with 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 StageTips or SPE columns. Dry in a speed-vac.

Mass Spectrometry & Data Analysis

LC-MS/MS Acquisition Parameters
  • Ionization: ESI Positive Mode.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) is recommended. The sulfonyl-ester bond is generally stable, but diagnostic neutral losses may occur.

  • Gradient: Standard C18 gradient (e.g., 5% to 35% Acetonitrile over 90 mins). Note: Labeled peptides will be more hydrophobic and elute later than their unmodified counterparts.

Bioinformatics Search Configuration

To identify the labeled residues, configure your search engine (MaxQuant, Proteome Discoverer, Mascot) with the following Variable Modification :

ParameterValueLogic
Modification Name FMBSF_LabelCustom identifier.
Composition Change C7 H6 F O2 S The "F" on the sulfonyl group leaves; the "F" on the ring remains.
Monoisotopic Mass Shift +173.00727 Da Added mass of the 4-fluoro-2-methyl-benzenesulfonyl group.
Target Residues Tyr (Y), Lys (K) Primary and secondary targets.
Type VariableNot all residues will be labeled.
Mass Shift Calculation Validation:
  • Reagent: C

    
    H
    
    
    
    F
    
    
    O
    
    
    S (MW ~204.19)
  • Loss: -F (Fluoride leaving group, mass ~19) + H (from Amino acid) - H (proton lost to solvent). Net addition is Reagent - F.

  • Added Moiety: C

    
    H
    
    
    
    FO
    
    
    S
  • Calculation:

    • 7

      
       12.00000 (C) = 84.00000
      
    • 6

      
       1.00783 (H) = 6.04698
      
    • 1

      
       18.99840 (F) = 18.99840
      
    • 2

      
       15.99491 (O) = 31.98982
      
    • 1

      
       31.97207 (S) = 31.97207
      
    • Total: 173.00727 Da

Interpretation of Results

  • Validation of Labeling: Look for the +173.007 Da shift on Tyrosine residues.

  • Site Occupancy: Compare the intensity of the labeled peptide vs. the unlabeled peptide (from the DMSO control) to estimate the reactivity of specific Tyrosines.

  • Structural Insights: Tyrosines that are heavily labeled are likely solvent-exposed or located in nucleophilic pockets (e.g., catalytic sites). Buried Tyrosines will remain unlabeled.

References

  • Sharpless, K. B., et al. (2014).[1] "SuFEx Activation of Sulfonyl Fluoride Probes." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Pharmaceuticals. [Link]

  • Kelly, J. W., et al. (2013). "Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines."[2][3] Cell Chemical Biology. [Link]

  • Hamed, R. B., et al. (2021). "Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label." Angewandte Chemie. [Link]

Sources

Method

Application Note: Precision Protein Labeling with 4-Fluoro-2-methyl-benzenesulfonyl Fluoride

Executive Summary & Chemical Rationale 4-Fluoro-2-methyl-benzenesulfonyl fluoride represents a specialized class of Sulfur(VI) Fluoride Exchange (SuFEx) warheads. Unlike traditional sulfonyl chlorides, which are prone to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

4-Fluoro-2-methyl-benzenesulfonyl fluoride represents a specialized class of Sulfur(VI) Fluoride Exchange (SuFEx) warheads. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, sulfonyl fluorides (SFs) possess a unique balance of thermodynamic stability and kinetic reactivity. They are "latent" electrophiles that resist hydrolysis in aqueous buffer but react specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, Histidine) within protein binding pockets.

Why this specific probe?

  • The Warhead (-SO₂F): Facilitates covalent attachment via SuFEx chemistry.[1]

  • The Reporter (4-Fluoro): The fluorine atom at the para position serves as a sensitive 19F NMR probe . Once the protein is labeled, the chemical shift of this fluorine atom becomes highly sensitive to local conformational changes, solvent exposure, and ligand binding events.

  • The Steric Handle (2-Methyl): The ortho-methyl group provides steric bulk that can tune the selectivity of the probe, preventing promiscuous labeling of sterically hindered residues and potentially slowing the reaction rate to allow for thermodynamic selection of the most favorable binding site.

Mechanism of Action: SuFEx-Mediated Bioconjugation

The labeling reaction proceeds via a nucleophilic substitution at the hexavalent sulfur center. Unlike typical S_N2 reactions, SuFEx at the sulfur(VI) center is often concerted or proceeds through a hypervalent intermediate. The reaction is driven by the specific microenvironment of the protein (e.g., hydrogen bonding that activates the fluoride leaving group) or elevated pH.

Figure 1: Mechanistic Pathway

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Transition Transition State (Pentacoordinate Sulfur) Protein->Transition Nucleophilic Attack Probe 4-Fluoro-2-methyl- benzenesulfonyl fluoride Probe->Transition Product Labeled Protein (Sulfonate/Sulfonamide) Transition->Product SuFEx Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride Elimination

Caption: Nucleophilic attack by protein residue (Tyr/Lys) on the S(VI) center expels fluoride, forming a stable covalent bond.[2]

Materials & Preparation

Reagents
  • Probe: 4-Fluoro-2-methyl-benzenesulfonyl fluoride (Solid).

  • Solvent: Anhydrous DMSO or DMF (LC-MS grade).

  • Buffer: HEPES (50 mM) or PBS (1x), pH 7.4 – 8.5.

    • Note: Tris buffer contains primary amines and must be avoided as it will compete with the protein for the labeling reagent.

  • Quenching Agent: 5% Hydroxylamine or simply acidification (1% Formic Acid) for MS analysis.

Stock Solution Protocol
  • Calculate Mass: Molecular Weight ≈ 208.21 g/mol .

  • Dissolution: Dissolve 20.8 mg in 1 mL of anhydrous DMSO to create a 100 mM stock solution .

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C.

    • Stability Check: SFs are stable in DMSO for months. Avoid repeated freeze-thaw cycles which introduce moisture.

Experimental Protocol: Protein Labeling

Phase A: Optimization of Labeling Conditions

Before large-scale labeling, perform a dose-response and time-course experiment to determine the optimal Labeling Efficiency (LE) vs. Protein Integrity.

ParameterRangeRecommended Starting Point
Protein Conc. 10 µM – 50 µM20 µM
Probe Conc. 50 µM – 1 mM200 µM (10x excess)
Buffer pH 7.0 – 8.5pH 7.8 (HEPES)
Temperature 4°C – 37°C25°C (Room Temp)
Time 1 hr – 24 hr4 hours
Phase B: Step-by-Step Workflow

1. Protein Preparation: Exchange protein into 50 mM HEPES, 150 mM NaCl, pH 7.8 . Ensure no DTT or β-mercaptoethanol is present if targeting cysteines (though SFs prefer Tyr/Lys, thiols can react). Crucial: Remove any amine-containing buffers (Tris, Glycine).

2. Reaction Initiation: Add the probe stock (in DMSO) to the protein solution.

  • Example: To 98 µL of protein (20 µM), add 2 µL of 10 mM Probe Stock. Final Probe Conc = 200 µM (10 equivalents). Final DMSO = 2%.

  • Tip: Keep DMSO concentration < 5% to prevent protein denaturation.

3. Incubation: Incubate at 25°C with gentle agitation.

  • Tyrosine Targeting: If targeting Tyr specifically, incubation at 37°C for 12–24 hours may be required due to the higher activation energy of the phenol-SuFEx reaction compared to Lysine.

4. Quenching & Cleanup:

  • For MS Analysis: Quench by adding Formic Acid to 1% final concentration.

  • For NMR/Functional Assays: Remove excess probe using a Desalting Column (e.g., Zeba Spin, PD-10) or Dialysis against the assay buffer. This is critical to remove the unreacted fluorinated probe which would dominate the 19F NMR signal.

Analytical Validation

Method 1: Intact Protein Mass Spectrometry (LC-MS)

This is the gold standard for verifying covalent labeling.

  • Expected Mass Shift: +188.03 Da (Probe MW 208.21 – Fluoride 18.99).

  • Calculation:

    • Mass(Labeled) = Mass(Native) + 188.03 * (Number of Labels)

  • Success Criteria: Observation of a mono-labeled species (if site-specific) or a defined distribution.

Method 2: 19F NMR Spectroscopy

This is the functional readout for this specific probe.

  • Setup: Concentrate labeled protein to >50 µM in D₂O-containing buffer.

  • Acquisition: Acquire 1D 19F NMR spectra (typically -100 to -120 ppm range for aryl fluorides).

  • Interpretation:

    • Sharp Peak: Indicates the probe is solvent-exposed and flexible (non-specific surface labeling).

    • Broad/Shifted Peak: Indicates the probe is buried or restricted, suggesting specific binding in a pocket.

    • Multiple Peaks: Indicates labeling of multiple residues with distinct microenvironments.

Figure 2: Experimental Workflow

Workflow Prep Buffer Exchange (Remove Tris/Amines) React Reaction Protein + Probe (10x Excess) pH 7.8, 4-12 hrs Prep->React Cleanup Desalting/Dialysis (Remove Free Probe) React->Cleanup Analysis Validation Cleanup->Analysis MS LC-MS (+188 Da Shift) Analysis->MS NMR 19F NMR (Conformational State) Analysis->NMR

Caption: Workflow for labeling, purification, and dual-modal validation (Mass Spec & NMR).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
No Labeling Observed pH too low.Increase pH to 8.0 or 8.5 to increase nucleophilicity of Lys/Tyr.
Precipitation Probe insolubility or Protein denaturation.Reduce DMSO < 2%; Reduce probe concentration; Try step-wise addition.
Over-labeling (Poly-modification) Probe excess too high.Reduce equivalents from 10x to 2x. Reduce reaction time.
Hydrolysis of Probe Buffer contamination or old stock.Use fresh anhydrous DMSO. Ensure buffer is fresh.

Safety Note: Sulfonyl fluorides are reactive electrophiles.[1][2] While less volatile than acid chlorides, they can modify host proteins. Handle with gloves in a fume hood.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] MedChemComm. Link

  • Aron, Z. D., et al. (2016). Reactivity of Sulfonyl Fluorides with Proteins: Specificity and Application. Journal of the American Chemical Society. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery. Link

  • Mangrolia, P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. ACS Chemical Biology. Link

Sources

Application

Application Notes and Protocols for SuFEx Reactions Using 4-Fluoro-2-methyl-benzenesulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of SuFEx and the Versatility of 4-Fluoro-2-methyl-benzenesulfonyl Fluoride Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of SuFEx and the Versatility of 4-Fluoro-2-methyl-benzenesulfonyl Fluoride

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of click chemistry, providing a robust and reliable method for the construction of covalent linkages.[1] This next-generation click reaction is prized for its high efficiency, broad substrate scope, and the remarkable stability of the resulting products. The S-F bond in sulfonyl fluorides is exceptionally stable under many conditions, yet can be selectively activated to react with nucleophiles, making these reagents ideal for applications in drug discovery, chemical biology, and materials science.[2]

4-Fluoro-2-methyl-benzenesulfonyl fluoride is a particularly interesting SuFEx hub. The presence of a fluorine atom and a methyl group on the aromatic ring can modulate the reactivity of the sulfonyl fluoride group and provide opportunities for further functionalization or for influencing the physicochemical properties of the final product. The fluorine substituent, for example, can be a useful handle for SAR (Structure-Activity Relationship) studies or for the development of 19F NMR probes. This document provides detailed protocols for the application of 4-fluoro-2-methyl-benzenesulfonyl fluoride in SuFEx reactions with common nucleophiles.

Core Principles of SuFEx Reactivity

The success of SuFEx chemistry hinges on the unique balance of stability and reactivity of the sulfonyl fluoride group.[3][4] While highly resistant to hydrolysis and reduction compared to other sulfonyl halides, the sulfur atom in a sulfonyl fluoride is sufficiently electrophilic to react with nucleophiles under appropriate activation. This activation is often achieved through the use of a base or a catalyst that can facilitate the departure of the fluoride ion.[3]

Experimental Protocols

Protocol 1: Synthesis of Sulfonamides via SuFEx Reaction with Amines

This protocol describes a general procedure for the reaction of 4-fluoro-2-methyl-benzenesulfonyl fluoride with a primary or secondary amine to form a sulfonamide. The use of a Lewis acid catalyst, such as calcium triflimide (Ca(NTf₂)₂), can significantly accelerate the reaction.[5][6]

Materials:

  • 4-Fluoro-2-methyl-benzenesulfonyl fluoride

  • Primary or secondary amine of choice

  • Calcium triflimide (Ca(NTf₂)₂)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or tetrahydrofuran (THF))

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Magnetic stir plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Flash chromatography system

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-fluoro-2-methyl-benzenesulfonyl fluoride (1.0 equiv).

  • Addition of Reagents: Add the amine (1.05-1.2 equiv), Ca(NTf₂)₂ (1.1 equiv), and DABCO (1.5 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of 0.5 M with respect to the sulfonyl fluoride.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 30 minutes to a few hours.[6]

  • Workup: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, three times).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

Protocol 2: Synthesis of Sulfonate Esters via SuFEx Reaction with Phenols

This protocol outlines a general method for the reaction of 4-fluoro-2-methyl-benzenesulfonyl fluoride with a phenol to yield a sulfonate ester. This transformation is typically promoted by a base.

Materials:

  • 4-Fluoro-2-methyl-benzenesulfonyl fluoride

  • Phenol of choice

  • Cesium carbonate (Cs₂CO₃) or triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Magnetic stir plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the phenol (1.0 equiv) and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Solvent Addition: Add anhydrous MeCN to dissolve the reactants.

  • Addition of Sulfonyl Fluoride: Add 4-fluoro-2-methyl-benzenesulfonyl fluoride (1.1 equiv) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add deionized water to the residue and extract with an organic solvent (e.g., ethyl acetate, three times).

  • Washing: Wash the combined organic layers with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonate ester.

Key Reaction Parameters

ParameterReaction with AminesReaction with PhenolsRationale & Key Insights
Catalyst/Base Ca(NTf₂)₂ / DABCOCs₂CO₃, Et₃N, DBUThe choice of base/catalyst is crucial for activating the S-F bond. Lewis acids like Ca(NTf₂)₂ are effective for amine nucleophiles.[5][6] For phenols, a variety of organic and inorganic bases can be employed.[7]
Solvent Anhydrous THF, MeCNAnhydrous MeCN, CH₂Cl₂Aprotic solvents are generally preferred to avoid side reactions. The choice of solvent can influence reaction rates and solubility of reagents.
Temperature Room TemperatureRoom TemperatureMost SuFEx reactions with aryl sulfonyl fluorides proceed efficiently at room temperature, highlighting the "click" nature of this chemistry.[6]
Stoichiometry Near-equimolar amountsNear-equimolar amountsA slight excess of the nucleophile or sulfonyl fluoride may be used to drive the reaction to completion.

Experimental Workflow

SuFEx_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 4-Fluoro-2-methyl-benzenesulfonyl fluoride - Nucleophile (Amine/Phenol) - Catalyst/Base setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware glassware->setup addition Add Reagents & Solvent setup->addition stir Stir at Room Temperature addition->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify product Pure Product purify->product

Sources

Method

Application Notes and Protocols: The Reactivity and Synthetic Utility of 4-Fluoro-2-methyl-benzenesulfonyl Fluoride with Nucleophiles

Introduction: A Modern Reagent for Robust Synthesis In the landscape of modern organic and medicinal chemistry, the demand for stable, selective, and versatile reagents is paramount. 4-Fluoro-2-methyl-benzenesulfonyl flu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Reagent for Robust Synthesis

In the landscape of modern organic and medicinal chemistry, the demand for stable, selective, and versatile reagents is paramount. 4-Fluoro-2-methyl-benzenesulfonyl fluoride emerges as a significant tool, embodying the advantageous reactivity profile of the sulfonyl fluoride functional group. Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a remarkable balance of stability and controlled reactivity.[1] They are generally resistant to hydrolysis, reduction, and thermolysis, yet can be activated to engage in highly efficient coupling reactions with a variety of nucleophiles.[1][2]

This unique characteristic has positioned them at the forefront of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by K. Barry Sharpless, which has been heralded as a next-generation "click chemistry" transformation.[2][3] SuFEx reactions provide a reliable method for constructing robust S(VI) linkages, finding broad applications from drug discovery and chemical biology to materials science.[3]

This guide provides an in-depth exploration of 4-fluoro-2-methyl-benzenesulfonyl fluoride. We will dissect its reactivity with key nucleophiles—amines, alcohols, and thiols—and provide detailed, field-tested protocols for its application. The presence of the para-fluoro and ortho-methyl substituents on the aromatic ring offers specific electronic and steric properties, making this reagent particularly relevant for the synthesis of novel pharmaceutical and agrochemical candidates where such motifs are desired to modulate bioactivity and pharmacokinetic properties.[4]

Core Principles: Understanding the Reactivity of Sulfonyl Fluorides

The synthetic utility of 4-fluoro-2-methyl-benzenesulfonyl fluoride is rooted in the electrophilicity of the sulfur(VI) center. The strongly electron-withdrawing oxygen and fluorine atoms create a significant partial positive charge on the sulfur atom, making it an excellent target for nucleophilic attack. The para-fluoro substituent on the aryl ring further enhances this electrophilicity through its inductive electron-withdrawing effect.

The general mechanism involves the attack of a nucleophile (Nu-H) on the sulfur center, proceeding through a trigonal bipyramidal intermediate or transition state, ultimately leading to the displacement of the fluoride ion and the formation of a new sulfur-nucleophile bond.

Diagram: General Reaction Mechanism

G cluster_reagents Reactants cluster_products Products reagents 4-Fluoro-2-methyl-benzenesulfonyl Fluoride + H-Nucleophile transition Transition State (Trigonal Bipyramidal) reagents->transition Nucleophilic Attack products Sulfonylated Product + H-F transition->products Fluoride Elimination

Caption: General mechanism of nucleophilic substitution at the S(VI) center.

While highly reactive nucleophiles can sometimes react directly, the process is often facilitated by an activator. Common strategies include:

  • Base-mediation: A non-nucleophilic base (e.g., triethylamine, DIPEA) is used to deprotonate the incoming nucleophile, increasing its nucleophilicity, and to scavenge the hydrogen fluoride (HF) byproduct.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the sulfonyl fluoride, further polarizing the S-F bond and activating the electrophile for attack.[1]

  • Nucleophilic Catalysis: Catalysts like 1-hydroxybenzotriazole (HOBt) can activate the sulfonyl fluoride, proving especially effective for challenging or sterically hindered substrates.[5][6][7][8]

Safety and Handling: A Prerequisite for Success

As with all reactive chemical reagents, proper handling of 4-fluoro-2-methyl-benzenesulfonyl fluoride is critical. The compound is classified as corrosive and can cause severe skin burns and eye damage.[9][10]

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of any dust or vapors.[9][10] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[11]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[11]

    • Skin Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The material is moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[12]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

Application & Protocols: Synthesis of Key Scaffolds

The true value of 4-fluoro-2-methyl-benzenesulfonyl fluoride lies in its ability to reliably generate high-value chemical motifs. Below are detailed protocols for its reaction with primary classes of nucleophiles.

Protocol 1: Synthesis of Sulfonamides via Reaction with Amines

The sulfonamide linkage is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs.[1] This protocol provides a general method for the synthesis of N-substituted sulfonamides.

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 mmol, 1.0 equiv.).

  • Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF), 5 mL).

  • Add 4-fluoro-2-methyl-benzenesulfonyl fluoride (1.1 mmol, 1.1 equiv.) to the solution.

  • Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.) or N,N-diisopropylethylamine (DIPEA, 1.5 mmol, 1.5 equiv.), dropwise to the stirring solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM (15 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure sulfonamide.

Nucleophile (Amine)Relative ReactivityTypical TemperatureNotes
Primary AlkylaminesHigh0 °C to RTGenerally fast and high-yielding.
Secondary AlkylaminesModerate to HighRTSlightly slower than primary amines due to steric hindrance.
Anilines (Electron-rich)ModerateRT to 40 °CReact readily.
Anilines (Electron-poor)Low40 °C to 80 °CMay require elevated temperatures or catalytic activation.
Protocol 2: Catalytic Amidation of a Sterically Hindered Amine

For less reactive or sterically demanding amines, catalytic methods can dramatically improve reaction efficiency. This protocol utilizes 1-hydroxybenzotriazole (HOBt) as a nucleophilic catalyst.[5][6][8]

  • To an oven-dried vial, add 4-fluoro-2-methyl-benzenesulfonyl fluoride (1.2 mmol, 1.2 equiv.), the sterically hindered amine (1.0 mmol, 1.0 equiv.), and HOBt (0.05 mmol, 5 mol%).

  • Add anhydrous Dimethyl Sulfoxide (DMSO) (1.25 mL) followed by DIPEA (2.0 mmol, 2.0 equiv.).

  • For particularly challenging substrates, a silicon additive such as 1,1,3,3-tetramethyldisiloxane (TMDS, 2.0 mmol, 2.0 equiv.) can be included to facilitate the reaction.[5][6]

  • Seal the vial and stir the mixture at room temperature (or up to 60 °C for very challenging cases) for 24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Wash the organic layer with brine (3 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of Sulfonate Esters via Reaction with Alcohols

Sulfonate esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups. They can also be final target molecules with biological activity.

  • To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 mmol, 1.0 equiv.).

  • Dissolve the substrate in anhydrous DCM or THF (5 mL) and cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 mmol, 1.2 equiv.) or pyridine (2.0 mmol, 2.0 equiv.).

  • Add a solution of 4-fluoro-2-methyl-benzenesulfonyl fluoride (1.1 mmol, 1.1 equiv.) in the same solvent (2 mL) dropwise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water (10 mL). Separate the layers and extract the aqueous phase with the reaction solvent (2 x 10 mL).

  • Combine the organic layers and wash with 1M HCl (1 x 10 mL) and brine (1 x 10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography.

Workflow Visualization: Sulfonamide Synthesis

G start Start: Oven-dried flask under N₂ atmosphere reagents 1. Add Amine (1.0 eq) 2. Dissolve in Anhydrous DCM start->reagents add_sulfonyl 3. Add 4-fluoro-2-methyl- benzenesulfonyl fluoride (1.1 eq) reagents->add_sulfonyl add_base 4. Add Et₃N (1.5 eq) Stir at Room Temp add_sulfonyl->add_base monitor 5. Monitor by TLC/LC-MS (2-12 h) add_base->monitor workup 6. Work-up: Dilute, Wash (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 7. Dry (Na₂SO₄), Filter, Concentrate workup->dry purify 8. Purify via Column Chromatography dry->purify product End: Pure Sulfonamide purify->product

Caption: Standard workflow for the synthesis of sulfonamides.

Applications in Research and Drug Development

The strategic use of 4-fluoro-2-methyl-benzenesulfonyl fluoride provides access to molecules with significant potential in several research areas.

  • Medicinal Chemistry: The primary application is the synthesis of sulfonamides and sulfonate esters for drug discovery pipelines.[1][13] The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa and lipophilicity, all critical parameters in drug design.[4]

  • Chemical Biology: The sulfonyl fluoride moiety is an electrophilic "warhead" that can form covalent bonds with nucleophilic residues (e.g., serine, tyrosine, lysine) in protein binding sites.[14] This makes it an invaluable tool for designing covalent inhibitors and activity-based probes to study enzyme function.

  • PET Imaging: The presence of a fluorine atom on the aromatic ring makes this scaffold and its derivatives ideal candidates for late-stage conversion to their ¹⁸F-labeled analogues for use as Positron Emission Tomography (PET) tracers.[15]

  • Click Chemistry (SuFEx): As a SuFEx-able hub, this reagent can be used to rapidly assemble libraries of diverse compounds by reacting it with a wide array of nucleophile-containing building blocks, accelerating the discovery of new functional molecules.[2][3]

Conclusion

4-Fluoro-2-methyl-benzenesulfonyl fluoride is more than just a synthetic reagent; it is a gateway to molecular innovation. Its superior stability compared to traditional sulfonylating agents, combined with its reliable and activatable reactivity, provides chemists with a powerful tool for constructing S(VI) linkages. The protocols and principles outlined in this guide demonstrate its broad utility in synthesizing high-value sulfonamide and sulfonate ester scaffolds. For researchers in drug discovery, chemical biology, and materials science, mastering the application of this reagent opens up new avenues for creating functional molecules with precisely engineered properties.

References
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

  • Synthesis of N-F sulfonamides 4-1a-g. ResearchGate. [Link]

  • Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters. [Link]

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. ACS Publications. [Link]

  • Sulfur fluoride exchange. PMC. [Link]

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ChemRxiv. [Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Wiley Online Library. [Link]

  • A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. Bradford Scholars, University of Bradford. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. [Link]

  • SuFEx handle fragment library. Otava Chemicals. [Link]

  • A Broad‐Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. ResearchGate. [Link]

  • Photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor. PMC. [Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. PubMed. [Link]

  • 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. PubMed. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Sulfur(iv) reagents for the SuFEx-based synthesis of substituted sulfamate esters. PMC. [Link]

  • Reaction of 4-Substituted 1-[(Difluoromethyl)sulfinyl]-2,3,4,5-tetrafluorobenzenes with Ammonia and Methylamine. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

  • Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. PubMed. [Link]

  • A Highly Efficient Conversion of Primary or Secondary Alcohols into Fluorides with n-Perfluorobutanesulfonyl Fluoride-Tetrabutylammonium Triphenyldifluorosilicate. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE reactions

Welcome to the technical support center for the synthesis of 4-fluoro-2-methyl-benzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-fluoro-2-methyl-benzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and provide answers to frequently asked questions. 4-Fluoro-2-methyl-benzenesulfonyl fluoride is a critical building block in medicinal chemistry and drug development, valued for its role in constructing complex molecular architectures. Its successful synthesis is paramount for the advancement of many research projects.

Understanding the Core Synthesis: A Modified Sandmeyer Approach

The most common and reliable method for synthesizing 4-fluoro-2-methyl-benzenesulfonyl fluoride involves a multi-step process starting from 4-fluoro-2-methylaniline. This process hinges on two key transformations: the diazotization of the aniline and a subsequent Sandmeyer-type reaction to introduce the sulfonyl fluoride group.

The overall transformation can be visualized as follows:

Synthesis_Workflow A 4-Fluoro-2-methylaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO2, aq. acid, 0-5 °C) E 4-Fluoro-2-methyl-benzenesulfonyl fluoride B->E Sandmeyer-type Reaction (Copper Catalyst) C Sulfur Dioxide Source (e.g., SO2, DABSO, Na2S2O5) D Fluoride Source (e.g., KHF2, Selectfluor)

Caption: General workflow for the synthesis of 4-fluoro-2-methyl-benzenesulfonyl fluoride.

This guide will focus on troubleshooting issues that arise during these critical steps, as they are the most common sources of yield loss.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Issue 1: The diazotization reaction mixture develops a dark color and/or gas evolution is observed before the addition of the sulfur dioxide source.

Question: My reaction mixture turned dark brown/black and started bubbling shortly after adding sodium nitrite. What is causing this, and how can I prevent it?

Answer: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable at elevated temperatures.[1][2]

Root Causes & Solutions:

  • Inadequate Temperature Control: The diazotization reaction is highly exothermic. The temperature of the reaction mixture must be strictly maintained between 0-5 °C.[1][2]

    • Solution: Use an ice-salt bath to ensure the temperature stays consistently low. Add the sodium nitrite solution slowly, dropwise, to control the exothermic nature of the reaction. Monitor the internal temperature of the reaction vessel continuously with a low-temperature thermometer.

  • Localized Hotspots: Even if the external bath is cold, poor stirring can lead to localized areas of higher temperature within the reaction mixture.

    • Solution: Ensure vigorous and efficient stirring throughout the addition of sodium nitrite. A mechanical stirrer is often preferable to a magnetic stir bar for larger scale reactions to ensure homogeneity.

Issue 2: The final product yield is low, and analysis shows the presence of a significant amount of 4-fluoro-2-methylphenol.

Question: After workup, I isolated a low yield of my desired sulfonyl fluoride, and my NMR/GC-MS analysis shows a large peak corresponding to 4-fluoro-2-methylphenol. Why did this happen?

Answer: The formation of the corresponding phenol is a strong indicator that the diazonium salt intermediate is reacting with water instead of the desired sulfur dioxide and fluoride sources.[1][3]

Root Causes & Solutions:

  • Elevated Reaction Temperature: As mentioned previously, warming the diazonium salt solution will lead to its hydrolysis to form a phenol.[1][3]

    • Solution: Maintain strict temperature control (0-5 °C) throughout the entire process, from diazotization to the completion of the Sandmeyer reaction.

  • Insufficient Acid Concentration: The diazotization reaction requires a sufficient excess of acid (commonly HCl or H₂SO₄).[2][4] This is crucial for two reasons:

    • It ensures the complete conversion of sodium nitrite to nitrous acid.[2]

    • It prevents the newly formed diazonium salt from coupling with any unreacted 4-fluoro-2-methylaniline, which can lead to the formation of unwanted azo byproducts.[2][4]

    • Solution: Use a significant excess of acid. A common practice is to use at least 2.5-3 equivalents of acid relative to the starting aniline.

Issue 3: The reaction stalls, and a significant amount of the starting aniline is recovered.

Question: My reaction did not go to completion, and I recovered a large portion of unreacted 4-fluoro-2-methylaniline. What could be the cause?

Answer: Incomplete conversion of the starting material points to issues with the diazotization step, specifically the generation of the active electrophile, the nitrosyl cation (NO⁺).[1]

Root Causes & Solutions:

  • Old or Decomposed Sodium Nitrite: Sodium nitrite can degrade over time, especially if not stored properly.

    • Solution: Use a fresh, high-purity batch of sodium nitrite. Ensure it has been stored in a tightly sealed container in a cool, dry place.

  • Insufficient Acid: As mentioned, an adequate amount of strong acid is necessary to generate the nitrous acid in situ, which is then protonated and dehydrated to form the nitrosyl cation.[1]

    • Solution: Re-evaluate the stoichiometry of your acid. Ensure you are using a sufficient excess.

  • Precipitation of the Aniline Salt: If the concentration of the aniline in the acidic solution is too high, the aniline salt may precipitate out, making it less available to react with the nitrous acid.

    • Solution: Ensure that the 4-fluoro-2-methylaniline is fully dissolved in the acidic solution before cooling and adding the sodium nitrite. You may need to adjust the volume of the aqueous acid.

Issue 4: The yield is low, and purification is difficult due to the presence of numerous byproducts.

Question: The reaction produced a complex mixture of products, making the isolation of the desired 4-fluoro-2-methyl-benzenesulfonyl fluoride challenging and resulting in a low isolated yield. What are the likely side reactions?

Answer: A complex product mixture often arises from side reactions of the highly reactive diazonium salt and potential issues during the Sandmeyer-type reaction.

Root Causes & Solutions:

  • Azo Coupling: If the pH is not sufficiently acidic, the diazonium salt can couple with unreacted aniline to form colored azo compounds.[2][4]

    • Solution: Maintain a strongly acidic environment by using an excess of acid.

  • Inefficient Sandmeyer Reaction: The Sandmeyer reaction itself can be sensitive to the choice of reagents and conditions.

    • SO₂ Source: The delivery of sulfur dioxide is critical. While SO₂ gas can be used, solid surrogates like 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) or sodium metabisulfite (Na₂S₂O₅) are often more convenient and afford better control.[5][6][7]

    • Copper Catalyst: The oxidation state and source of the copper catalyst (e.g., CuCl, CuBr) are important for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[8] Ensure the catalyst is of good quality and used in the appropriate amount.

    • Fluoride Source: The choice of fluorinating agent can impact the efficiency of the final step. Potassium bifluoride (KHF₂) is a common and effective source of fluoride.[5][9] Reagents like Selectfluor can also be employed.[5][6]

Experimental Protocol: A Reliable Starting Point

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-fluoro-2-methyl-benzenesulfonyl fluoride.

Materials:

  • 4-Fluoro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 1,4-Diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO)

  • Copper(I) Chloride (CuCl)

  • Potassium Bifluoride (KHF₂)

  • Acetonitrile

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoro-2-methylaniline (1.0 eq). b. Add a mixture of concentrated HCl (3.0 eq) and water. Stir until the aniline has completely dissolved. c. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. d. Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it to the dropping funnel. e. Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C. f. After the addition is complete, stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

  • Sandmeyer-type Fluorosulfonylation: a. In a separate flask, prepare a suspension of DABSO (1.2 eq), CuCl (0.1 eq), and KHF₂ (3.0 eq) in acetonitrile. b. Cool this suspension to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the stirred suspension of the Sandmeyer reagents. Vigorous gas evolution (N₂) will be observed. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or GC-MS).

  • Workup and Purification: a. Pour the reaction mixture into a separatory funnel containing water and an organic solvent like dichloromethane. b. Separate the organic layer. c. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. e. Filter and concentrate the solvent under reduced pressure to obtain the crude product. f. Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure.[10]

Frequently Asked Questions (FAQs)

Q1: Why is it so important to keep the diazotization reaction cold? A1: Aryl diazonium salts are generally unstable and can explosively decompose when isolated in solid form.[2] In solution, they are prone to decomposition at temperatures above 5-10 °C, leading to the evolution of nitrogen gas and the formation of phenols through reaction with water.[1][3] Maintaining a low temperature is the most critical factor for a successful and safe reaction.

Q2: Can I use other acids besides hydrochloric acid? A2: Yes, other strong, non-nucleophilic acids like sulfuric acid can be used. The key is to maintain a low pH to prevent unwanted side reactions like azo coupling.[11]

Q3: My starting 4-fluoro-2-methylaniline has a dark color. Should I purify it before use? A3: Yes. Anilines can oxidize over time, leading to colored impurities. These impurities can interfere with the reaction and complicate the purification of the final product. Distillation or recrystallization of the starting aniline is recommended if it is not a light-colored solid or liquid.

Q4: What is the purpose of the copper catalyst in the Sandmeyer reaction? A4: The copper(I) salt acts as a catalyst to facilitate the conversion of the aryl diazonium salt to an aryl radical through a single-electron transfer mechanism, with the loss of nitrogen gas. This aryl radical then reacts with the sulfur dioxide source and subsequently the fluoride to form the desired sulfonyl fluoride.[8]

Q5: Are there alternative methods for synthesizing aryl sulfonyl fluorides? A5: Yes, several other methods exist, including:

  • Halogen exchange from the corresponding sulfonyl chlorides using a fluoride source like KF or KHF₂.[9][12][13]

  • Direct synthesis from aryl halides or boronic acids using a palladium or other transition metal catalyst, a sulfur dioxide source, and a fluorinating agent.[5]

  • Oxidative fluorination of thiols or disulfides.[14][15]

The choice of method often depends on the availability of starting materials and the functional group tolerance required.

Visualizing the Troubleshooting Logic

The following diagram illustrates a decision-making process for troubleshooting low yields in this synthesis.

Troubleshooting_Logic Start Low Yield of 4-Fluoro-2-methyl-benzenesulfonyl fluoride Q1 Major Byproduct Observed? Start->Q1 Phenol 4-Fluoro-2-methylphenol Q1->Phenol Yes Aniline Unreacted Starting Aniline Q1->Aniline Yes Azo Colored Azo Compounds Q1->Azo Yes Complex Complex Mixture Q1->Complex Yes Sol_Phenol Check Temperature Control (0-5 °C) Increase Acid Concentration Phenol->Sol_Phenol Sol_Aniline Use Fresh NaNO2 Ensure Sufficient Acid Check for Aniline Salt Precipitation Aniline->Sol_Aniline Sol_Azo Increase Acid Concentration Azo->Sol_Azo Sol_Complex Optimize Sandmeyer Reagents (SO2 Source, Cu Catalyst) Ensure Proper Stirring Complex->Sol_Complex

Caption: A decision tree for troubleshooting common issues in the synthesis.

Summary of Key Parameters for High Yield

ParameterRecommended ConditionRationale
Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt intermediate.[1][2]
Acid Concentration >2.5 equivalentsEnsures complete formation of nitrous acid and prevents side reactions like azo coupling.[2][4]
Reagent Quality Fresh, high-purityOld or impure reagents can lead to incomplete reactions and the formation of byproducts.
Stirring Vigorous and efficientPrevents localized hotspots and ensures a homogeneous reaction mixture.
SO₂ Source Controlled delivery (e.g., DABSO)Allows for a more controlled and efficient reaction compared to bubbling SO₂ gas.[5][7]

By carefully controlling these parameters and understanding the potential pitfalls, researchers can significantly improve the yield and purity of 4-fluoro-2-methyl-benzenesulfonyl fluoride, a valuable reagent in the pursuit of new chemical entities.

References
  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Available from: [Link]

  • PMC. (2023, August 3). Sulfur fluoride exchange. Available from: [Link]

  • ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... Available from: [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. Available from: [Link]

  • Google Patents. (2016). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • ACS Publications. (2024, July 16). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source | ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • The Royal Society of Chemistry. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Available from: [Link]

  • OrgoSolver. Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Available from: [Link]

  • Organic Chemistry Portal. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Available from: [Link]

  • ACS Publications. (2025, September 11). An Approach to Aliphatic Sulfonyl Fluorides | Organic Letters. Available from: [Link]

  • ACS Publications. (2019, July 13). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • ScienceDirect. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available from: [Link]

  • Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Available from: [Link]

  • The Doyle Group. (2018, March 27). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Available from: [Link]

  • Semantic Scholar. Facile Synthesis of Sulfonyl Fluorides from Sulfonic acids. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Springer Nature Experiments. Sulfur fluoride exchange. Available from: [Link]

  • EurekAlert!. (2024, September 3). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!. Available from: [Link]

  • Chemguide. (2016, April 15). some reactions of diazonium ions. Available from: [Link]

  • Organic Syntheses Procedure. 3. Available from: [Link]

  • ACS Publications. (2024, July 11). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters. Available from: [Link]

  • Vedantu. (2024, July 2). In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE. Available from: [Link]

  • PMC. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available from: [Link]

Sources

Optimization

Technical Support Center: Selectivity Optimization for 4-Fluoro-2-methyl-benzenesulfonyl Fluoride (FMBSF) Labeling

Current Status: Operational Ticket Focus: Selectivity & Reactivity Tuning of SuFEx Probes Assigned Specialist: Senior Application Scientist, Chemical Proteomics Division Executive Summary: The FMBSF Profile You are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Selectivity & Reactivity Tuning of SuFEx Probes Assigned Specialist: Senior Application Scientist, Chemical Proteomics Division

Executive Summary: The FMBSF Profile

You are working with 4-Fluoro-2-methyl-benzenesulfonyl fluoride (FMBSF) . To optimize its selectivity, you must understand that this is not a generic labeling reagent; it is a tuned SuFEx (Sulfur-Fluoride Exchange) warhead .

Its reactivity is governed by two opposing structural forces:

  • 4-Fluoro (Electronic Activation): The para-fluorine atom is electron-withdrawing (inductive effect), increasing the electrophilicity of the sulfur center, making it more reactive toward nucleophiles than a standard phenyl sulfonyl fluoride.

  • 2-Methyl (Steric Gating): The ortho-methyl group provides a "steric gate." It shields the sulfur center from bulk solvent and non-specific nucleophiles, requiring a precise geometric fit (proximity) for the reaction to occur.

The Goal: Leverage the steric gate to prevent background noise while using the electronic activation to drive rapid covalent capture once the probe is bound.

The Mechanism of Selectivity

The selectivity of FMBSF is driven by Environment-Assisted Activation . Unlike highly reactive sulfonyl chlorides or Michael acceptors, FMBSF is relatively stable in aqueous buffer. It requires a specific microenvironment—usually a protein pocket that stabilizes the transition state—to react.

Diagram: The "Steric Gating" Mechanism

The following diagram illustrates how the 2-methyl group blocks random collisions (noise) while allowing specific binding events (signal).

FMBSF_Mechanism Probe FMBSF Probe (4-F-2-Me-Ph-SO2F) Solvent Bulk Solvent (Water/Buffer) Probe->Solvent Steric Shield (2-Me) Prevents Hydrolysis RandomNuc Random Nucleophile (Surface Lysine) Probe->RandomNuc Steric Clash Slow Reaction Target Target Pocket (Specific Tyr/Lys/His) Probe->Target Ligand Binding (Proximity) TS Transition State (Stabilized) Target->TS Pocket Alignment Overcomes Sterics Product Covalent Adduct (Signal) TS->Product SuFEx Reaction (F- displacement)

Caption: The 2-methyl substituent acts as a steric gate, minimizing hydrolysis and non-specific surface labeling, while the 4-fluoro substituent ensures rapid reaction once the probe is correctly oriented in the target pocket.

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to diagnose selectivity issues.

Scenario A: "The Swamp" (High Background / Promiscuity)

Symptom: You see labeling across the entire proteome or multiple bands on a gel.

Root CauseTechnical ExplanationCorrective Action
pH > 8.0 At high pH, surface Lysines become deprotonated (nucleophilic) and overcome the steric barrier of the 2-methyl group.Lower pH to 7.2 - 7.5. This keeps surface Lysines protonated (

) and unreactive, while active site nucleophiles often have perturbed pKas that remain reactive.
Concentration Overload Thermodynamic saturation forces the probe into low-affinity sites.Titrate Down. Switch from "saturating" conditions (e.g., 100 µM) to "kinetic" conditions (1–10 µM). Rely on the 4-F activation to drive the reaction at lower concentrations.
Incubation Time SuFEx is slower than acrylamides. Long incubations (>4h) allow "off-target creep."Limit Time to 60-90 mins. If the specific reaction hasn't happened by then, the probe affinity is likely too low.
Scenario B: "The Ghost" (No Labeling Observed)

Symptom: Target protein is present, but no covalent adduct is detected by MS or Western blot.

Root CauseTechnical ExplanationCorrective Action
Steric Lockout The 2-methyl group is clashing with the pocket wall, preventing the

from reaching the nucleophile.
Check Docking/Geometry. If you are designing a probe, the 2-methyl might be too bulky. Consider testing the 2-H analog (4-fluorobenzenesulfonyl fluoride) to see if sterics are the issue.
Protonated Nucleophile The target residue (e.g., Tyr) is not activated.Increase pH to 8.0. Tyrosine (pKa ~10) reactivity is highly pH sensitive. A slight boost can activate the phenol group without swamping the system.
Quenching Failure The reaction reversed or hydrolyzed during workup (rare but possible with some His adducts).Acidify Quench. Stop reaction with 1% Formic Acid or TFA immediately before processing to stabilize the adduct.
Scenario C: "The Wrong Target" (Residue Switching)

Symptom: You targeted a Tyrosine, but MS data shows a Lysine or Histidine labeled.

Root CauseTechnical ExplanationCorrective Action
Local pKa Microenvironment A nearby positive charge (Arg/Lys) is lowering the pKa of a neighbor, making it "hotter" than your intended target.Acceptance or Redesign. This is often a feature of SuFEx, not a bug. It maps the functional nucleophile. To shift specificity, you must alter the ligand orientation, not just the warhead.

Optimized Experimental Protocol

This protocol is designed for Proteome-Wide Selectivity Profiling using FMBSF.

Reagents
  • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.5 (Strict pH control).

  • FMBSF Stock: 100 mM in anhydrous DMSO (Store at -80°C; avoid freeze-thaw).

  • Quench Solution: 5% Formic Acid (for MS) or 4x Laemmli Buffer (for Gel).

Workflow Step-by-Step
  • Proteome Preparation:

    • Dilute lysate to 1 mg/mL in Buffer A .

    • Critical: Avoid amine-based buffers (Tris) if labeling Lysines, though SuFEx is generally compatible with Tris, HEPES is safer for selectivity studies.

  • Probe Addition (The Kinetic Window):

    • Add FMBSF to a final concentration of 10 µM (Screening) or 50 µM (Max labeling).

    • Note: Keep DMSO concentration < 1% to prevent protein denaturation which exposes buried hydrophobic residues.

  • Incubation:

    • Incubate at 25°C for 60 minutes .

    • Why? 37°C increases thermal motion and reduces the effectiveness of the 2-methyl steric gate, increasing background.

  • Quenching:

    • Gel: Add Laemmli buffer and boil immediately (95°C, 5 min).

    • MS: Add cold acetone (4 vol) or TCA to precipitate protein and remove excess probe.

Diagram: Optimization Decision Tree

Troubleshooting_Tree Start Start Optimization Result Analyze Labeling Result Start->Result HighBG High Background Result->HighBG Too many bands NoLabel No Labeling Result->NoLabel No bands Good Specific Labeling Result->Good Single band Action1 Decrease pH to 7.2 Decrease Temp to 4°C HighBG->Action1 Fix Action2 Increase pH to 8.0 Check Steric Fit (2-Me) NoLabel->Action2 Fix Action1->Result Retest Action2->Result Retest

Caption: A logical flow for adjusting experimental conditions based on initial labeling feedback.

Frequently Asked Questions (FAQs)

Q: Why use FMBSF instead of standard PMSF? A: PMSF is a generic serine protease inhibitor. FMBSF contains the 4-fluoro group , which activates the sulfur for SuFEx chemistry (allowing reaction with Tyr/Lys/His/Ser), and the 2-methyl group , which dampens non-specific reactivity. It is a "tunable" probe for chemical proteomics, not just an inhibitor.

Q: Can I use FMBSF to label Cysteines? A: SuFEx reagents generally prefer "hard" nucleophiles (Tyr-OH, Lys-NH2, Ser-OH) over "soft" nucleophiles (Cys-SH). However, in a specific microenvironment, Cysteine can be labeled.[1] If you want to avoid Cysteine labeling, pre-treat the proteome with iodoacetamide (IAA) to block Cysteines before adding FMBSF.

Q: My LC-MS data shows the mass shift is different than expected. Why? A: The SuFEx reaction releases a fluoride ion (


).[2]
  • Formula:

    
    
    
  • Mass Shift: You should look for the mass of the sulfonyl moiety (

    
    ). For 4-fluoro-2-methylbenzenesulfonyl, calculate the mass of the intact molecule minus 19 Da (Fluorine).
    
  • Check: Ensure you aren't seeing a hydrolyzed sulfonic acid adduct (non-covalent).

References

  • Dong, J., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4] Angewandte Chemie International Edition. [Link]

  • Narayanan, A., & Jones, L. H. (2015).[3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Wang, J., et al. (2018).[3] Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo.[3][5] Journal of the American Chemical Society. [Link]

  • Hymel, D., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals. [Link][6]

Sources

Troubleshooting

purification of proteins labeled with 4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

This technical guide addresses the purification and handling of proteins labeled with 4-Fluoro-2-methylbenzenesulfonyl fluoride . This compound belongs to the class of Sulfonyl Fluoride (SuFEx) probes, widely used in che...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification and handling of proteins labeled with 4-Fluoro-2-methylbenzenesulfonyl fluoride . This compound belongs to the class of Sulfonyl Fluoride (SuFEx) probes, widely used in chemical proteomics and structural biology for covalent modification of nucleophilic residues (Tyrosine, Lysine, Serine, Histidine).[1][2][3]

Because this specific molecule is a "fragment" warhead (lacking a built-in biotin or fluorescent tag), "purification" in this context refers to two distinct challenges:

  • Cleanup: Removing unreacted free probe to prevent non-specific background.

  • Fractionation: Separating the labeled protein population from the unlabeled population (exploiting charge/hydrophobicity shifts).

Part 1: The Chemistry & Mechanism

Molecule Profile:

  • Core Reactivity: Sulfur(VI) Fluoride Exchange (SuFEx).[3][4]

  • Target Residues: Tyr (primary), Lys (secondary), Ser/His (context-dependent).[3]

  • Mass Shift: +172.17 Da (approx).

    • Calculation: MW(Probe, ~192.18) – MW(HF, ~20.01).

  • Solubility: Hydrophobic; requires organic co-solvent (DMSO/DMF).

Mechanism: The sulfonyl fluoride electrophile reacts with a deprotonated nucleophile on the protein surface, releasing fluoride (F⁻) and forming a stable sulfonamide or sulfonate ester bond.

Part 2: Experimental Workflow (Visualization)

SuFEx_Workflow Start Protein Solution (PBS/HEPES, pH 7.5-8.5) Reaction Labeling Reaction (Probe in DMSO, 1-2h) Start->Reaction Add Probe (10-50x excess) Quench Quenching (Excess Tris or Desalting) Reaction->Quench Stop Reaction Cleanup Cleanup (Removal of Free Probe) SEC / Dialysis Quench->Cleanup Remove Small Molecules Analysis QC Analysis (Intact Mass Spec) Cleanup->Analysis Verify +172 Da Shift

Caption: General workflow for covalent labeling and cleanup of proteins using sulfonyl fluoride probes.

Part 3: Purification Protocols

Scenario A: Removal of Unreacted Probe (Cleanup)

Goal: Prepare the protein for crystallography, NMR, or assays where free probe interferes.

Method 1: Size Exclusion Chromatography (Spin Desalting) Best for: Small volumes (<500 µL), rapid cleanup.

  • Equilibrate a Zeba™ or PD-10 desalting column with your storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Load the quenched reaction mixture carefully to the center of the resin bed.

  • Centrifuge/Elute according to manufacturer instructions.

  • Repeat: For hydrophobic probes like 4-fluoro-2-methylbenzenesulfonyl fluoride, a second pass is often required to remove non-covalently bound probe that sticks to hydrophobic patches on the protein.

Method 2: Dialysis with Additives Best for: Large volumes, sensitive proteins.

  • Use a membrane with a molecular weight cutoff (MWCO) at least half the size of your protein.

  • Buffer Additive: Add 0.5% - 1.0% Tween-20 or 10% Glycerol to the first dialysis liter.

    • Reasoning: The probe is hydrophobic. Simple aqueous dialysis often fails because the probe partitions back into the protein's hydrophobic core rather than crossing the membrane. The detergent/glycerol acts as a "sink" to pull the probe out.

  • Perform 2 subsequent changes with standard buffer to remove the additive.

Scenario B: Separation of Labeled vs. Unlabeled Protein

Goal: Isolate the modified species (e.g., for homogeneous crystallography). Note: Since this probe lacks an affinity tag (biotin), you must rely on physicochemical changes.

MethodPrincipleWhy it works for this probe
Anion Exchange (AEX) Charge DifferenceIf the probe modifies a Lysine , the protein loses a +1 charge (and the sulfonamide is neutral/acidic). The labeled species will elute later (bind stronger) or earlier depending on the gradient and pI shift.
Hydrophobic Interaction (HIC) HydrophobicityThe 4-fluoro-2-methylbenzene group is hydrophobic. The labeled protein will bind more strongly to a Phenyl/Butyl column and elute later in a reverse salt gradient.

Part 4: Troubleshooting & FAQs

Issue 1: "My protein precipitates immediately upon adding the probe."

Cause:

  • DMSO Shock: Adding a high volume of DMSO stock directly to the protein causes local denaturation.

  • Solubility Limit: The probe is highly hydrophobic and crashed out, nucleating protein aggregation.

  • Over-labeling: Modifying too many surface Lysines reduces the protein's solubility layer.

Solution:

  • Stepwise Addition: Do not add the probe all at once. Split the addition into 3-4 aliquots over 15 minutes.

  • Lower Final DMSO: Keep final DMSO concentration < 2% (v/v).

  • Dilute the Stock: Instead of adding 1 µL of 100 mM probe, add 10 µL of 10 mM probe (diluted in buffer immediately before adding) to prevent local high concentrations.

Issue 2: "I see no labeling on Mass Spec (0% occupancy)."

Cause:

  • pH too low: Sulfonyl fluorides require a deprotonated nucleophile. At pH 6.5, Lysines (pKa ~10.5) and Tyrosines (pKa ~10) are protonated and unreactive.

  • Hydrolysis: The probe hydrolyzed in the stock solution before reaching the protein.

Solution:

  • Adjust pH: Increase reaction pH to 8.0 – 8.5 .

  • Check Stock: Verify the integrity of the sulfonyl fluoride stock by NMR (¹⁹F or ¹H) or LC-MS. The "F" should be attached.[5] If you see a mass corresponding to the sulfonic acid (R-SO3H), the probe is dead.

  • Fresh Stock: Always prepare the probe in anhydrous DMSO immediately before use.

Issue 3: "I cannot remove the free probe; it appears as a background peak in assays."

Cause: Non-specific hydrophobic binding (The "Sticky Probe" problem).

Solution:

  • Post-Labeling Wash: Perform a "High Salt Wash" (500 mM NaCl) or add 0.5 M Arginine during the desalting step. Arginine suppresses hydrophobic aggregation and helps release non-covalent binders.

Part 5: Logic Tree for Optimization

Troubleshooting Start Check Intact Mass Spec Result1 Mass Shift observed? (+172 Da) Start->Result1 Result2 No Shift observed Start->Result2 ShiftYes Is occupancy > 90%? Result1->ShiftYes CheckPH Is pH > 7.5? Result2->CheckPH Good Proceed to Cleanup (See Method 1) ShiftYes->Good Yes Partial Increase Probe Excess or Reaction Time ShiftYes->Partial No LowPH Increase pH to 8.0-8.5 (Target Tyr/Lys) CheckPH->LowPH No HighPH Check Probe Hydrolysis (Is Stock Fresh?) CheckPH->HighPH Yes

Caption: Decision tree for optimizing labeling efficiency based on Mass Spectrometry feedback.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014).[6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][6] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Hymel, D., & Burke, T. R. (2017). Aryl Sulfonyl Fluorides: A Growing Class of Covalent Probes for Proteins.[7] ChemMedChem, 12(3), 202-206. Link

  • Mortenson, D. E., et al. (2018). "The Sulfonyl Fluoride Electrophile in Chemical Biology and Drug Discovery." Journal of the American Chemical Society, 140(1), 200–210. Link

Sources

Optimization

optimizing catalyst choice and loading for 4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE reactions

Introduction Welcome to the technical support center for 4-fluoro-2-methyl-benzenesulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 4-fluoro-2-methyl-benzenesulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. 4-Fluoro-2-methyl-benzenesulfonyl fluoride is an important building block, primarily used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry to form sulfonamides and related structures. Due to the inherent stability of the S-F bond, achieving efficient and selective transformations often necessitates the use of a catalyst.[1][2]

This document provides in-depth, field-proven insights into optimizing catalyst selection and loading for your reactions. It is structured as a series of frequently asked questions for foundational knowledge and a detailed troubleshooting guide to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 4-fluoro-2-methyl-benzenesulfonyl fluoride?

Its principal application is as an electrophile in SuFEx reactions, most commonly for the synthesis of sulfonamides by reacting with primary or secondary amines.[3] The resulting sulfonamide motif is a privileged structure in medicinal chemistry.[3] Sulfonyl fluorides are often preferred over the more traditional sulfonyl chlorides due to their enhanced stability towards hydrolysis and resistance to reduction/oxidation, which allows for greater functional group tolerance and broader application in complex molecule synthesis.[1]

Q2: Why is a catalyst typically required for reactions with this sulfonyl fluoride?

The sulfur-fluorine bond in aryl sulfonyl fluorides is exceptionally stable. This stability is due to a combination of the high S-F bond energy and pi-donation from fluorine to sulfur, which attenuates the electrophilicity of the sulfur atom.[1] While this makes the reagent stable for storage and handling, it also renders it less reactive towards many nucleophiles. A catalyst is required to activate the S-F bond, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack.[1][4]

Q3: What are the main classes of catalysts for activating sulfonyl fluorides?

There are three primary classes of catalysts used for these transformations:

  • Base Catalysts: Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can act as catalysts. Mechanistic hypotheses suggest DBU may function as a nucleophilic catalyst, attacking the sulfur atom to form a more reactive sulfonyl ammonium intermediate.[4]

  • Nucleophilic Catalysts: Reagents like 1-hydroxybenzotriazole (HOBt) have been shown to be outstanding nucleophilic catalysts.[3] They activate the S(VI)-F bond effectively, but often require a co-additive, such as a silicon-based fluoride scavenger (e.g., 1,1,3,3-tetramethyldisiloxane, TMDS), to enable catalytic turnover.[3][4]

  • Lewis Acid Catalysts: Lewis acids, particularly calcium(II) salts like Ca(NTf₂)₂ and Ca(OTf)₂, have emerged as effective catalysts.[5][6] They are thought to coordinate to the oxygen or fluorine atoms of the sulfonyl fluoride, which increases the electrophilicity of the sulfur atom and makes it more susceptible to nucleophilic attack.[4]

Q4: How do I select a starting catalyst for my specific reaction?

Your choice of catalyst depends on the nucleophilicity of your substrate and the overall reaction conditions. The following decision tree provides a rational starting point for catalyst selection.

G sub What is your nucleophile? amine Primary or Secondary Amine sub->amine Amine alcohol Alcohol (or silyl ether) sub->alcohol Alcohol sterics Is the amine sterically hindered? amine->sterics cat3 Start with Base Catalyst: 20 mol% DBU with silylated alcohol alcohol->cat3 unhindered No / Unhindered sterics->unhindered No hindered Yes / Hindered sterics->hindered Yes cat1 Start with Lewis Acid: 10 mol% Ca(NTf₂)₂ with silylated amine unhindered->cat1 cat2 Start with Nucleophilic Catalyst: 1-5 mol% HOBt with TMDS as additive hindered->cat2

Caption: A decision tree for initial catalyst selection.

Q5: What is a typical catalyst loading range, and why is it important?

Catalyst loading must be carefully optimized. Too little catalyst will result in a sluggish or incomplete reaction, while too much can sometimes lead to side reactions or be economically inefficient.[7]

  • For highly efficient systems like HOBt/TMDS , loading can be as low as 0.02-1 mol%.[3]

  • For Lewis acids like Ca(NTf₂)₂ , a typical starting point is 10 mol%.[5]

  • For base catalysts like DBU , loadings are often higher, around 20 mol%.[4]

It is crucial to find the optimal concentration where the reaction rate is maximized without adverse effects.[7]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with 4-fluoro-2-methyl-benzenesulfonyl fluoride.

Issue 1: Low to No Product Formation

  • Potential Cause 1: Ineffective Catalyst System. The chosen catalyst may not be suitable for your specific substrate. Sterically hindered or electron-deficient nucleophiles can be particularly challenging and require a more potent catalytic system.[8][9]

    • Recommended Solution:

      • If using a Lewis acid with a free amine, pre-silylation of the amine can dramatically improve yields.[5]

      • For sterically demanding substrates, the HOBt/TMDS system is reported to be particularly effective.[3]

      • Screen other catalyst classes. If a base catalyst fails, try a Lewis acid, and vice-versa.

  • Potential Cause 2: Insufficient Catalyst Loading. The amount of catalyst may be below the threshold needed to drive the reaction forward at a reasonable rate.

    • Recommended Solution: Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). If no improvement is seen, the issue likely lies elsewhere. Be aware that for some organocatalysts, a stoichiometric amount can lead to a different reaction pathway altogether.[10]

  • Potential Cause 3: Presence of Water. Sulfonyl fluorides are more stable than sulfonyl chlorides, but they can still hydrolyze to the corresponding unreactive sulfonic acid, especially in the presence of a base or Lewis acid catalyst.[8]

    • Recommended Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle hygroscopic reagents (like some Lewis acids) in a glovebox or under an inert atmosphere.[6]

Issue 2: Reaction is Sluggish or Stalls Before Completion

  • Potential Cause 1: Catalyst Deactivation. The fluoride ion (F⁻) generated during the reaction can coordinate to and inhibit some Lewis acid catalysts.

    • Recommended Solution: This is precisely why silicon additives (e.g., TMDS) or the use of silylated nucleophiles is so effective. The silicon acts as a fluoride scavenger, forming a stable Si-F bond and allowing the catalyst to turn over.[3][4]

  • Potential Cause 2: Sub-optimal Temperature. The reaction may require thermal energy to overcome the activation barrier.

    • Recommended Solution: While many modern catalytic systems work at room temperature, increasing the temperature to 50-80 °C can significantly increase the reaction rate.[3][5] However, be mindful that higher temperatures can also promote side reactions.[11]

  • Potential Cause 3: Poor Mixing. In heterogeneous mixtures or viscous solutions, inefficient mixing can create localized concentration gradients, slowing the overall reaction rate.[11]

    • Recommended Solution: Ensure vigorous stirring. If the reaction mixture is very thick, consider increasing the solvent volume.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed check_reagents Verify Reagent Purity & Dryness (Solvent, Amine, Catalyst) start->check_reagents increase_loading Increase Catalyst Loading (e.g., 10% -> 20%) check_reagents->increase_loading Reagents OK increase_temp Increase Temperature (e.g., to 60 °C) change_catalyst Screen Different Catalyst Class (e.g., Lewis Acid -> HOBt) increase_temp->change_catalyst No Improvement success Yield Improved increase_temp->success Improvement increase_loading->increase_temp No Improvement increase_loading->success Improvement use_additive Incorporate Fluoride Scavenger (e.g., Silylate Amine or use TMDS) change_catalyst->use_additive No Improvement change_catalyst->success Improvement use_additive->success Improvement

Caption: A workflow for troubleshooting low reaction yields.

Issue 3: Inconsistent Results or Poor Reproducibility

  • Potential Cause 1: Atmospheric Moisture. Day-to-day variations in humidity can affect reactions sensitive to water, especially when setting up reactions on the open bench.

    • Recommended Solution: Adopt strict anhydrous techniques. Use Schlenk lines or a glovebox for reagent handling and reaction setup.

  • Potential Cause 2: Catalyst Quality. The activity of a catalyst can degrade over time, especially for hygroscopic Lewis acids or bases that can absorb CO₂.

    • Recommended Solution: Purchase catalysts from reputable vendors. Store them under an inert atmosphere and in a desiccator. If in doubt, use a freshly opened bottle of catalyst.

Data & Protocols

Table 1: Comparison of Common Catalytic Systems
Catalyst SystemTypical LoadingKey AdvantagesConsiderationsReference
Ca(NTf₂)₂ 10 mol%Commercially available, effective for many amines.Can be hygroscopic; works best with silylated amines.[5],[6]
HOBt / TMDS 1-5 mol% HOBtVery low catalyst loading possible, excellent for hindered substrates.Requires a silicon additive for catalytic turnover.[3]
DBU 20 mol%Simple organic base, readily available.Generally requires higher loading; used for activating silyl ethers.[4]
Table 2: Troubleshooting Summary: Catalyst Loading Effects
ObservationProbable CauseRecommended Action
Reaction does not start Catalyst loading is too low.Increase loading in 5-10 mol% increments.
Reaction is clean but slow Non-optimal catalyst concentration.Gently increase loading or reaction temperature.
Increased side products Catalyst loading is too high, or temperature is excessive.Reduce catalyst loading back to the optimal level.
Experimental Protocol 1: General Procedure for Catalyst Screening

This protocol is designed for the reaction of 4-fluoro-2-methyl-benzenesulfonyl fluoride with a generic secondary amine (e.g., morpholine) on a small scale.

Materials:

  • 4-fluoro-2-methyl-benzenesulfonyl fluoride

  • Amine nucleophile (e.g., Morpholine)

  • Catalyst (e.g., Ca(NTf₂)₂)

  • Hexamethyldisilazane (HMDS) for in-situ silylation

  • Anhydrous 1,4-Dioxane

  • Oven-dried reaction vials with magnetic stir bars

Procedure:

  • To an oven-dried 2 mL reaction vial under a nitrogen atmosphere, add the amine (0.24 mmol, 1.2 equiv) and anhydrous 1,4-dioxane (0.2 mL).

  • Add HMDS (0.12 mmol, 0.6 equiv) and stir the mixture at room temperature for 30 minutes to generate the silylated amine in situ.

  • In a separate vial, dissolve 4-fluoro-2-methyl-benzenesulfonyl fluoride (0.20 mmol, 1.0 equiv) and the catalyst (e.g., Ca(NTf₂)₂, 0.02 mmol, 10 mol%) in anhydrous 1,4-dioxane (0.2 mL).

  • Add the sulfonyl fluoride/catalyst solution to the silylated amine solution.

  • Seal the vial and stir the reaction at the desired temperature (start with room temperature or 50 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) until the starting sulfonyl fluoride is consumed.[8]

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.[12]

  • Analyze the crude product by ¹H NMR to determine conversion.

References

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulf
  • Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. Sigma-Aldrich.
  • The Emerging Applications of Sulfur(VI)
  • Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. American Chemical Society.
  • Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfon
  • Synthesis of Sulfonyl Fluorides and the Total Synthesis of the Rhodocorane N
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Technical Support Center: Sulfonyl
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry.
  • An Approach to Aliphatic Sulfonyl Fluorides.
  • Sulfur fluoride exchange. PMC - NIH.
  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. ajpojournals.org.
  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less C
  • A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol. Bradford Scholars.
  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis.
  • Facile Synthesis of Sulfonyl Fluorides
  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange. PMC - NIH.
  • Technical Support Center: N-Fluoro-O-benzenedisulfonimide (NFSI) Reactions. Benchchem.
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Synquest Labs.
  • Lewis Acid-Catalyzed Sulfur Fluoride Exchange.
  • Metal–Organic Frameworks as Catalysts for Organic Synthesis: A Critical Perspective.
  • Organoc
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Role of c
  • 3 - Organic Syntheses Procedure. Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: 4-Fluoro-2-methyl-benzenesulfonyl Fluoride Reactions

Welcome to the technical support center for 4-Fluoro-2-methyl-benzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-2-methyl-benzenesulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. As a key building block in medicinal chemistry and chemical biology, its reactions, particularly for the synthesis of sulfonamides, are of great interest. While sulfonyl fluorides are often chosen for their enhanced stability and selectivity compared to their chloride counterparts, understanding and mitigating potential side reactions is crucial for successful outcomes.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during reactions with 4-fluoro-2-methyl-benzenesulfonyl fluoride, focusing on the identification and mitigation of byproducts.

Q1: My sulfonamide-forming reaction is very slow or incomplete, with significant starting material remaining. What is causing this and how can I improve the conversion?

A1: This is a common observation and is directly related to the inherent chemical properties of sulfonyl fluorides.

  • Causality: 4-Fluoro-2-methyl-benzenesulfonyl fluoride is significantly more stable and less reactive than the corresponding sulfonyl chloride.[1] This stability, while beneficial for storage and handling, means that its reaction with amines, especially those that are sterically hindered or electron-deficient, can be sluggish.[2][3] Without proper activation, the energy barrier for the nucleophilic attack by the amine is often too high to achieve full conversion in a reasonable timeframe.

  • Troubleshooting & Protocol Recommendations:

    • Catalytic Activation: The most effective solution is to activate the sulfonyl fluoride. We recommend two primary approaches:

      • Lewis Acid Catalysis: Employing a Lewis acid like calcium triflimide [Ca(NTf2)2] can significantly accelerate the reaction.[2][3][4] The Lewis acid is thought to coordinate to the sulfonyl oxygens or the fluoride atom, increasing the electrophilicity of the sulfur center and facilitating the nucleophilic attack.[4]

      • HOBt Catalysis: A combination of a catalytic amount of 1-hydroxybenzotriazole (HOBt) with a silicon additive like tetramethyldisiloxane (TMDS) has been shown to be highly effective for amidations of sulfonyl fluorides, providing excellent yields even with challenging substrates.[1]

    • Solvent Choice: The choice of solvent can have a marked effect. Polar aprotic solvents such as DMSO or NMP are often effective.[1] In the case of Ca(NTf2)2 catalysis, tertiary alcohols like tert-amyl alcohol have proven to be superior solvents.[2][3]

    • Temperature & Reaction Time: If catalytic methods are not available, increasing the reaction temperature (e.g., to 60 °C or higher) and extending the reaction time may improve conversion, but this also increases the risk of byproduct formation through hydrolysis or decomposition.[2][3]

Q2: I've identified a byproduct that corresponds to 4-fluoro-2-methyl-benzenesulfonic acid. How did this form and how can I prevent it?

A2: The formation of the corresponding sulfonic acid is a classic byproduct resulting from the hydrolysis of the sulfonyl fluoride.

  • Causality: Although more stable than sulfonyl chlorides, sulfonyl fluorides can undergo hydrolysis in the presence of water or hydroxyl ions.[5] This reaction cleaves the sulfur-fluorine bond, replacing the fluoride with a hydroxyl group to yield the inactive 4-fluoro-2-methyl-benzenesulfonic acid. The rate of hydrolysis is often accelerated by increased temperature and higher pH.[5]

  • Preventative Measures & Protocol:

    • Anhydrous Conditions: The most critical step is to ensure your reaction is free of water.

      • Use freshly distilled, anhydrous solvents.

      • Dry all glassware in an oven before use.

      • Use reagents with low water content.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Controlled Base Addition: If your reaction requires a base, add it slowly and at a controlled temperature to avoid localized areas of high pH that can promote hydrolysis.

    • Temperature Management: Avoid excessive heating, as it accelerates the rate of hydrolysis.[5]

Q3: My starting amine contains both an amino (-NH2) and a hydroxyl (-OH) group. I'm getting a mixture of the desired sulfonamide and a sulfonic ester byproduct. How can I improve selectivity?

A3: Achieving chemoselectivity with multifunctional nucleophiles is a known challenge. The formation of a sulfonic ester occurs when the hydroxyl group attacks the sulfonyl fluoride.

  • Causality: The relative nucleophilicity of the amine versus the hydroxyl group dictates the product distribution. While amines are generally more nucleophilic, factors like steric hindrance and the specific reaction conditions (especially the base used) can influence the outcome. For instance, in the reaction of 4-aminophenol with a benzenesulfonyl fluoride, the use of Cs2CO3 as a base was reported to favor the sulfonic ester, whereas Ca(NTf2)2-mediated conditions favored the desired sulfonamide.[2][3]

  • Strategies for Enhancing Selectivity:

    • Strategic Choice of Catalyst/Base: As demonstrated in the literature, the choice of activator or base is critical. For selective N-sulfonylation, a Lewis acid-mediated approach [Ca(NTf2)2] is a validated starting point.[2][3]

    • Protecting Groups: The most robust method to ensure selectivity is to protect the hydroxyl group before the sulfonylation reaction. A common choice is a silyl ether (e.g., TBDMS) or a benzyl ether, which can be removed after the sulfonamide bond is formed.

    • pH Control: Maintaining a neutral to slightly acidic pH can sometimes favor N-acylation over O-acylation, as the amine remains more nucleophilic than the alcohol under these conditions.

Workflow for Troubleshooting Byproduct Formation

When faced with an unexpected or low-yielding reaction, a systematic approach to identifying the issue is essential. The following workflow can help diagnose the source of byproducts.

G cluster_start Initial Observation cluster_analysis Byproduct Analysis cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield or Multiple Spots on TLC lcms Run LC-MS Analysis start->lcms nmr Acquire NMR Spectra (¹H, ¹⁹F) start->nmr hydrolysis Mass = Starting Material + O - F (Hydrolysis Product) lcms->hydrolysis Mass Match? incomplete Major peaks are Starting Materials lcms->incomplete Mass Match? other Other Unexpected Mass lcms->other Mass Match? nmr->hydrolysis ¹H/¹⁹F Spectra Match? nmr->incomplete ¹H/¹⁹F Spectra Match? dry Implement Strict Anhydrous Conditions hydrolysis->dry activate Introduce Catalyst (e.g., Ca(NTf2)2) or Increase Temp incomplete->activate investigate Re-evaluate Reactivity (Solvent, Base, etc.) other->investigate

Caption: A troubleshooting workflow for identifying and resolving byproduct formation.

Key Reaction Pathways: Desired vs. Side Reaction

Understanding the competing reaction pathways is fundamental to optimizing your experimental conditions. The primary competition is between the desired amidation and the undesired hydrolysis.

ReactionPathways SF 4-Fluoro-2-methyl- benzenesulfonyl Fluoride Sulfonamide Desired Product: Sulfonamide SF->Sulfonamide + Amine (Desired Pathway) SulfonicAcid Byproduct: Sulfonic Acid SF->SulfonicAcid + Water (Hydrolysis) Amine R-NH₂ (Amine) Water H₂O (Water/Hydroxide)

Caption: Competing pathways for 4-fluoro-2-methyl-benzenesulfonyl fluoride.

Summary of Common Byproducts and Mitigation Strategies
Byproduct NameCommon CausePrevention & Mitigation StrategyAnalytical Signature
4-Fluoro-2-methyl-benzenesulfonic acid Reaction with trace water (hydrolysis). Accelerated by heat and base.Use anhydrous solvents/reagents; run under inert atmosphere; control temperature and base addition.Mass Spec: [M-F+OH]. ¹⁹F NMR: Disappearance of sulfonyl fluoride signal, appearance of fluoride ion (F⁻).
Unreacted Starting Materials Low reactivity of the sulfonyl fluoride; insufficient activation; sterically hindered amine.Add a catalyst (e.g., Ca(NTf2)2, HOBt); increase reaction temperature; extend reaction time.TLC/HPLC/LC-MS: Significant peaks corresponding to starting materials.
Sulfonic Ester Reaction with other nucleophilic groups (e.g., -OH) on the amine substrate.Use protecting groups for other nucleophiles; optimize base/catalyst system (e.g., Ca(NTf2)2 favors N-sulfonylation).Mass Spec: [M+R-NH2-H+R'-O]. NMR: Characteristic shifts for the ester linkage.
**Fluoride Salts (e.g., CaF₂) **Stoichiometric byproduct of successful sulfonylation, especially with metal-based activators.Generally soluble or easily removed during aqueous workup and chromatography. Not typically reaction-inhibiting.[2][3]Not directly observed in LC-MS of organic layer. Can be detected by ion chromatography if needed.[6]
Analytical Protocols for Byproduct Identification

A multi-pronged analytical approach is recommended for robust characterization of your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To quantify the consumption of starting materials and the formation of products and byproducts.

    • Methodology: Develop a gradient method using a C18 column with a water/acetonitrile or water/methanol mobile phase, often with a small amount of formic acid or TFA. Monitor at a relevant UV wavelength (e.g., 228 nm).[7] This allows for the determination of purity and relative quantities of each component.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To identify the mass-to-charge ratio (m/z) of all components in the reaction mixture, providing crucial clues to their identities.

    • Methodology: Couple the HPLC output to a mass spectrometer (e.g., ESI-Q-TOF). This will confirm the mass of your desired product and provide the masses of any impurities, allowing you to hypothesize their structures (e.g., hydrolyzed starting material).[9]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To directly monitor the fluorine-containing species in the reaction.

    • Methodology: Acquire a ¹⁹F NMR spectrum of the crude reaction mixture. The starting 4-fluoro-2-methyl-benzenesulfonyl fluoride will have a characteristic chemical shift. Its disappearance, and the potential appearance of a new signal for the inorganic fluoride byproduct (F⁻), provides a direct measure of reaction conversion.[10]

References
  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulf
  • Sulfonamide Synthesis via Calcium Triflimide Activ
  • Preparation of sulfonamides
  • Commodity Protection and Quality Research: Parlier, CA - Project. USDA ARS.
  • Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ioniz
  • 3 - Organic Syntheses Procedure. Organic Syntheses.
  • Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. PMC - NIH.
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.
  • NMAM 6012: Sulfuryl Fluoride. CDC.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry.
  • Facile Synthesis of Sulfonyl Fluorides
  • Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI.
  • Checking the Stability of 18F of 2-Methylbenzenesulfonyl Fluoride and 2,4,6-Trimethylbenzenesulfonyl Fluoride in R

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LC-MS/MS Analysis of Peptides Modified by 4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE

For researchers, scientists, and drug development professionals, the precise identification and characterization of protein modifications are paramount. Covalent labeling of peptides with reactive chemical probes, follow...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise identification and characterization of protein modifications are paramount. Covalent labeling of peptides with reactive chemical probes, followed by LC-MS/MS analysis, is a powerful strategy for elucidating protein function, identifying enzyme active sites, and screening for novel therapeutics. Among the arsenal of chemical probes, sulfonyl fluorides have emerged as a privileged class of reagents due to their unique reactivity profile.[1]

This guide provides an in-depth technical comparison of 4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE (FMBSF) with other commonly used sulfonyl fluoride probes for peptide modification and subsequent LC-MS/MS analysis. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Rise of Sulfonyl Fluorides in Chemical Proteomics

Sulfonyl fluorides are electrophilic probes that form stable, covalent bonds with a range of nucleophilic amino acid residues. Their balanced reactivity and aqueous stability make them ideal for applications in complex biological systems.[1] Unlike reagents that exclusively target cysteine, sulfonyl fluorides can modify serine, threonine, tyrosine, lysine, and histidine residues, significantly expanding the scope of proteomic inquiry.[1][2] This broader reactivity allows for the exploration of diverse functional sites within the proteome.

This guide will focus on a comparative analysis of three key aryl sulfonyl fluoride reagents:

  • 4-Fluoro-2-methyl-benzenesulfonyl fluoride (FMBSF) : The subject of our in-depth analysis.

  • Phenylmethylsulfonyl fluoride (PMSF) : A widely used, traditional serine protease inhibitor.

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) : A more water-soluble and stable alternative to PMSF.[3]

Comparative Analysis of Sulfonyl Fluoride Probes

The choice of a sulfonyl fluoride probe is dictated by its reactivity, selectivity, and the specific experimental goals. The electronic and steric properties of the aryl ring substituent significantly influence the electrophilicity of the sulfur atom and, consequently, the reagent's reactivity and stability.[2]

Feature4-Fluoro-2-methyl-benzenesulfonyl fluoride (FMBSF) Phenylmethylsulfonyl fluoride (PMSF) 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
Structure
Molecular Formula C₇H₆F₂O₂SC₇H₇FO₂SC₈H₁₀FNO₂S·HCl
Molecular Weight 192.19 g/mol 174.19 g/mol 239.69 g/mol (as HCl salt)
Mass Shift (Monoisotopic) +174.0049 Da+156.0147 Da+183.0354 Da
Key Characteristics The electron-withdrawing fluorine atom is expected to enhance reactivity compared to PMSF. The methyl group may introduce steric effects influencing protein binding.Traditional serine protease inhibitor; unstable in aqueous solutions (half-life ~1 hr at pH 7.5).Water-soluble and more stable in aqueous solutions than PMSF, making it suitable for a wider range of applications, including cell culture.[3]
Known Reactivity Expected to react with Ser, Tyr, Lys, Thr, His.[1]Primarily known as a serine protease inhibitor, but can also modify other nucleophilic residues.[4]Reacts with serine, and has been shown to modify tyrosine and lysine as off-target residues.[3][5][6]

Expert Insights on Reagent Selection:

  • FMBSF is a logical choice when enhanced reactivity is desired. The fluorine substituent acts as an electron-withdrawing group, increasing the electrophilicity of the sulfonyl fluoride moiety. This can lead to more efficient labeling or the ability to label less reactive nucleophiles. The methyl group may provide some steric hindrance or favorable interactions within a protein's binding pocket, potentially influencing selectivity.

  • PMSF remains a cost-effective option for inhibiting serine proteases in applications where its short aqueous half-life is not a major concern, such as during cell lysis. However, for quantitative and comparative proteomics, its instability is a significant drawback.

  • AEBSF offers a significant advantage in terms of solubility and stability, making it a more robust reagent for prolonged incubations and in vivo studies.[3] The aminoethyl group imparts hydrophilicity. Its reactivity with tyrosine and lysine has been well-characterized by LC-MS/MS, providing a good reference for fragmentation patterns.[6]

The Chemistry of Peptide Modification by Sulfonyl Fluorides

The modification of a peptide by an aryl sulfonyl fluoride proceeds via nucleophilic attack from an amino acid side chain on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage.

Caption: Workflow for FMBSF peptide analysis.

Detailed Experimental Protocol

1. Protein Labeling with FMBSF: a. Solubilize the protein sample (e.g., cell lysate, purified protein) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). b. Prepare a fresh stock solution of FMBSF (e.g., 100 mM in anhydrous DMSO). c. Add FMBSF to the protein sample to a final concentration of 1 mM. Rationale: A 1 mM concentration is a common starting point for labeling experiments and provides a sufficient excess of the reagent. d. Incubate for 1-2 hours at room temperature. Rationale: This incubation time allows for efficient labeling of accessible nucleophilic residues. e. Quench any unreacted FMBSF by adding a reducing agent like DTT to a final concentration of 10 mM.

2. Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics): a. Denaturation, Reduction, and Alkylation: i. Add urea to the labeled protein sample to a final concentration of 8 M to denature the proteins. [7] ii. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C. [7] iii. Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature. [7]Rationale: Alkylation of cysteines prevents the reformation of disulfide bonds and ensures consistent peptide identification. b. Proteolytic Digestion: i. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Rationale: High concentrations of urea can inhibit the activity of trypsin. ii. Add trypsin (mass spectrometry grade) at a 1:50 (enzyme:protein) ratio. [4] iii. Incubate overnight at 37°C. c. Peptide Cleanup: i. Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%. ii. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column. [8] iii. Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid. iv. Dry the eluted peptides in a vacuum centrifuge.

3. LC-MS/MS Analysis: a. Reconstitute the dried peptides in 0.1% formic acid in water. b. Load the sample onto a reversed-phase C18 column (e.g., 75 µm ID x 15 cm) connected to a nano-LC system. [9] c. Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 2-40% acetonitrile over 60-120 minutes) with 0.1% formic acid as the ion-pairing agent. [9]Rationale: Formic acid is a volatile mobile phase modifier that is compatible with electrospray ionization and aids in peptide protonation. d. Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). e. Set the mass spectrometer to operate in a data-dependent acquisition (DDA) mode, acquiring a full MS1 scan followed by MS2 scans of the most abundant precursor ions.

4. Data Analysis: a. Search the acquired MS/MS spectra against a relevant protein database using a search engine like Mascot, Sequest, or MaxQuant. b. Specify the following variable modifications in the search parameters:

  • Carbamidomethyl (C) as a fixed modification (+57.0215 Da).
  • Oxidation (M) as a variable modification (+15.9949 Da).
  • FMBSF modification on S, T, Y, K, H as a variable modification (+174.0049 Da). c. Use a false discovery rate (FDR) of 1% for peptide and protein identification. d. Manually inspect the MS/MS spectra of identified FMBSF-modified peptides to validate the site of modification. Look for the characteristic mass shift in the b- and y-ion series.

Fragmentation of FMBSF-Modified Peptides

Understanding the fragmentation behavior of modified peptides is crucial for confident site localization. Similar to other sulfonylated peptides, peptides modified with FMBSF are expected to exhibit a characteristic neutral loss of the modifying group under collision-induced dissociation (CID). However, the primary goal is to retain the modification on the fragment ions to pinpoint the exact amino acid residue that was labeled.

  • Expected Fragmentation: In CID, the peptide backbone will fragment to produce b- and y-type ions. If the FMBSF modification is on a residue within a b-ion, that ion will show a mass increase of +174.0049 Da. Similarly, if the modification is on a residue within a y-ion, that ion will have the corresponding mass shift. A continuous series of b- or y-ions containing the modification provides strong evidence for the site of labeling.

  • Challenges: A significant challenge in the MS/MS analysis of sulfonylated peptides is the potential for the neutral loss of the SO₂-aryl group. This can result in a dominant peak in the MS/MS spectrum corresponding to the unmodified peptide, making site localization difficult. Optimizing collision energy can help to balance backbone fragmentation with the retention of the modification on the fragment ions.

Conclusion

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE represents a valuable addition to the chemical proteomics toolkit for covalently labeling peptides. Its enhanced reactivity, driven by the fluorine substituent, offers potential advantages over traditional sulfonyl fluoride reagents like PMSF and AEBSF. However, as with any chemical probe, a thorough understanding of its reactivity profile and careful optimization of the analytical workflow are essential for generating high-quality, reproducible data.

This guide provides a comprehensive framework for comparing FMBSF with its alternatives and for designing and executing robust LC-MS/MS experiments to analyze FMBSF-modified peptides. By following the principles of scientific integrity and leveraging the detailed protocols provided, researchers can confidently employ this powerful reagent to advance their understanding of protein structure and function.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Amunugama, M., et al. (2019). Characterization of AEBSF-antibody modifications for a protease inhibitor supplementation strategy. Analytical and Bioanalytical Chemistry, 411(23), 6045-6054. [Link]

  • Wikipedia. AEBSF. [Link]

  • An, H., et al. (2007). The Protease Inhibitor 4-(2-Aminoethyl) Benzenesulfonyl Fluoride Covalently Modifies Human Plasma Proteins and Changes Their Isoelectric Point. Journal of Proteome Research, 6(5), 1953-1962. [Link]

  • Mouchahoir, T., & Schiel, J. E. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry, 410(8), 2111-2126. [Link]

  • Shannon, D. A., et al. (2021). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Environmental Toxicology and Chemistry, 40(1), 125-135. [Link]

  • Jones, L. H., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(47), 10049-10057. [Link]

Sources

Comparative

4-FLUORO-2-METHYL-BENZENESULFONYL FLUORIDE versus PMSF for serine protease inhibition

The following guide provides a rigorous technical comparison between the industry-standard PMSF and the specialized sulfonyl fluoride derivative 4-Fluoro-2-methylbenzenesulfonyl fluoride . Optimizing Serine Protease Inhi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison between the industry-standard PMSF and the specialized sulfonyl fluoride derivative 4-Fluoro-2-methylbenzenesulfonyl fluoride .

Optimizing Serine Protease Inhibition: Stability, Reactivity, and Application[1]

Executive Summary

For general protein purification and lysate preparation, PMSF (Phenylmethanesulfonyl fluoride) remains the "gold standard" for broad-spectrum serine protease inhibition due to its high reactivity and low cost, despite its poor aqueous stability.

4-Fluoro-2-methylbenzenesulfonyl fluoride (CAS 154641-99-3) represents a distinct class of Aryl-Sulfonyl Fluorides . Unlike PMSF (a Benzyl-sulfonyl fluoride), this compound offers significantly enhanced chemical stability in aqueous buffers. However, it lacks the universal rapid-reaction kinetics of PMSF and the water solubility of AEBSF (the standard stable alternative).

Verdict:

  • Use PMSF for acute, broad-spectrum inhibition in cell lysis where rapid inactivation is critical and half-life (<1 hour) is acceptable.

  • Use 4-Fluoro-2-methylbenzenesulfonyl fluoride only in specialized applications requiring a tunable, stable covalent warhead (e.g., Activity-Based Protein Profiling or SuFEx chemical biology) or when PMSF's instability causes experimental failure.

  • Use AEBSF if you simply need a water-soluble, non-toxic, and stable alternative to PMSF for general lysis.

Mechanistic & Structural Analysis

Both compounds function as irreversible suicide inhibitors of serine proteases (e.g., trypsin, chymotrypsin, thrombin). They covalently modify the catalytic serine hydroxyl group via a sulfonylation reaction.

Chemical Structures
FeaturePMSF 4-Fluoro-2-methylbenzenesulfonyl fluoride
Class Benzyl -sulfonyl fluorideAryl -sulfonyl fluoride
Structure


Leaving Group Fluoride (

)
Fluoride (

)
Spacer Methylene (

) bridge
None (Direct ring attachment)
Electronic Effect Inductive isolation from ringDirect resonance/inductive coupling
Mechanism of Action (Pathway)

The methylene spacer in PMSF allows the sulfonyl group to adopt a geometry that mimics the transition state of the peptide bond hydrolysis, making it hyper-reactive. In contrast, the Aryl-SF (4-Fluoro-2-methyl...) relies on the electron-withdrawing nature of the Fluorine atom at the para-position to activate the sulfur center, while the Methyl group at the ortho-position provides steric protection against non-specific hydrolysis.

G Enzyme Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Sulfonyl Fluoride (R-SO2-F) Inhibitor->Complex Transition Tetrahedral Transition State Complex->Transition Nucleophilic Attack (Ser-O -> S) Product Sulfonylated Enzyme (Irreversibly Inhibited) Transition->Product Bond Formation Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride Release

Figure 1: General mechanism of serine protease inhibition by sulfonyl fluorides. The reaction results in a stable sulfonated enzyme.

Physicochemical Comparison Data

The following data highlights why PMSF is the standard for lysis (reactivity) while Aryl-SFs are preferred for chemical biology (stability).

MetricPMSF (Standard)4-Fluoro-2-methylbenzenesulfonyl fluoride
CAS Number 329-98-6154641-99-3
Aqueous Stability (

pH 7.5)
Low (~30–60 min)High (>24 hours predicted*)
Reactivity (Kinetic) Fast (Broad spectrum)Tunable/Slower (Requires active site fit)
Solubility (Water) Very Poor (<1 mM)Poor (Hydrophobic)
Solubility (Solvent) Ethanol, Isopropanol, DMSODMSO, Acetonitrile
Toxicity High (Neurotoxin)Moderate (Irritant/Corrosive)
Primary Use Cell Lysis, Protein PurificationSuFEx Chemistry, Probe Design

*Note: Aryl sulfonyl fluorides are kinetically stable in water due to the strength of the S-F bond and lack of the specific methylene activation found in PMSF [1].

Experimental Protocols

Standard PMSF Protocol (For Lysis)

Use this for general protein extraction.

  • Preparation: Dissolve PMSF in anhydrous isopropanol or ethanol to create a 100 mM (100x) stock solution. Do not dissolve in water.

  • Storage: Store stock at -20°C. Crystals may form; warm to 37°C to redissolve before use.

  • Application: Add PMSF to the lysis buffer immediately before use to a final concentration of 1 mM .

  • Handling: PMSF is highly toxic (acetylcholinesterase inhibitor). Use double gloves and a fume hood.

  • Limitation: Due to hydrolysis, add fresh PMSF at every purification step (e.g., after dialysis).

4-Fluoro-2-methylbenzenesulfonyl Fluoride Protocol (For Targeted Inhibition)

Use this for long-term assays or if PMSF hydrolysis is problematic.

  • Preparation: Dissolve in DMSO to create a 100 mM stock solution.

  • Solubility Check: This compound is hydrophobic. When adding to aqueous buffer, ensure the final DMSO concentration is <1% to prevent protein denaturation, but watch for precipitation.

  • Incubation: Unlike PMSF, this inhibitor may require a pre-incubation step (10–30 mins) at Room Temperature or 4°C with the sample to ensure complete modification of the protease active site, as its reaction kinetics are slower.

  • Concentration: Start at 1 mM . If inhibition is incomplete, titrate up to 5 mM, monitoring for precipitation.

Decision Matrix: Which to Choose?

Use the following logic flow to determine the correct inhibitor for your specific experiment.

DecisionTree Start Start: Select Inhibitor Q1 Is the goal general cell lysis & protein purification? Start->Q1 Q2 Is the buffer pH > 8.0 or incubation time > 1 hour? Q1->Q2 Yes Special Use 4-Fluoro-2-methyl-BSF (Specialized Probe) Q1->Special No (Chemical Biology/Probe Design) Q3 Is water solubility required (Avoid DMSO/Ethanol)? Q2->Q3 Yes (Long/Basic) PMSF Use PMSF (Standard) Q2->PMSF No (Short/Neutral) AEBSF Use AEBSF (Stable, Soluble) Q3->AEBSF Yes Q3->Special No (Hydrophobic OK)

Figure 2: Selection guide for sulfonyl fluoride protease inhibitors.

References

  • Narayanan, A. & Jones, L.H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Powers, J.C., et al. (2002). "Irreversible inhibitors of serine, cysteine, and threonine proteases." Chemical Reviews. Link

  • Gold, A.M. & Fahrney, D. (1964). "Sulfonyl fluorides as inhibitors of esterases. II. Formation and decomposition of sulfonyl-chymotrypsin." Biochemistry. Link

  • Sigma-Aldrich Product Data. "PMSF and AEBSF Technical Bulletins." Link

Validation

A Senior Application Scientist's Guide to Validating the Site of Modification of 4-Fluoro-2-Methyl-Benzenesulfonyl Fluoride Using Mutagenesis

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specific amino acid residues modified by 4-fluoro-2-methyl-benzenesulfonyl fluoride (FMBSF). W...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the specific amino acid residues modified by 4-fluoro-2-methyl-benzenesulfonyl fluoride (FMBSF). We will delve into the strategic application of site-directed mutagenesis as a powerful tool to confirm the site of covalent modification by this sulfonyl fluoride probe. This process is critical for understanding the mechanism of action of FMBSF and for the development of more selective chemical probes and therapeutics.

Sulfonyl fluorides, like FMBSF, are a class of chemical probes that can form stable covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][2] Identifying the precise site of modification is paramount for elucidating the probe's biological function and for engineering proteins with altered sensitivities.

This guide will compare and contrast experimental approaches, provide detailed protocols, and offer insights into data interpretation, empowering researchers to confidently validate the modification sites of FMBSF and similar covalent probes.

The Central Hypothesis: Pinpointing the Covalent Adduct

The core of this validation strategy rests on a simple yet powerful hypothesis: if a specific amino acid residue is the target of FMBSF modification, mutating that residue to a non-reactive counterpart should abolish or significantly reduce the covalent labeling of the protein by FMBSF. Conversely, mutating other, non-target residues should have minimal impact on the modification.

Experimental Workflow: A Step-by-Step Validation Cascade

FMBSF_Validation_Workflow cluster_0 Phase 1: Hypothesis & Design cluster_1 Phase 2: Molecular Biology & Protein Production cluster_2 Phase 3: Biochemical & Biophysical Characterization cluster_3 Phase 4: Analytical Validation cluster_4 Phase 5: Data Interpretation & Conclusion Hypothesize_Target_Residue Hypothesize Target Residue(s) (e.g., from structural data, homology modeling, or initial MS screen) Design_Mutants Design Site-Directed Mutants (e.g., Ser to Ala, Tyr to Phe) Hypothesize_Target_Residue->Design_Mutants Perform_Mutagenesis Perform Site-Directed Mutagenesis Express_Purify Express & Purify Wild-Type (WT) and Mutant Proteins Perform_Mutagenesis->Express_Purify Characterize_Proteins Characterize Proteins (e.g., activity assay, circular dichroism) Label_Proteins Label WT and Mutant Proteins with FMBSF Characterize_Proteins->Label_Proteins Analyze_Labeling Analyze Labeling Efficiency (e.g., Western Blot, Fluorescence) Mass_Spectrometry Perform Mass Spectrometry (MS/MS) to confirm modification site Analyze_Labeling->Mass_Spectrometry Compare_Data Compare WT vs. Mutant Data Draw_Conclusion Draw Conclusion on Modification Site Compare_Data->Draw_Conclusion

Caption: Overall experimental workflow for validating the FMBSF modification site using mutagenesis.

Part 1: Designing the Right Mutants - The Foundation of Your Experiment

The success of this entire validation process hinges on the thoughtful design of your site-directed mutants. The goal is to replace the putative target residue with an amino acid that is structurally similar but lacks the nucleophilic group required for reaction with the sulfonyl fluoride.

Common Target Residues and Their Non-Reactive Counterparts:

Putative Target ResidueNucleophilic GroupRecommended MutationRationale
Serine (Ser)Hydroxyl (-OH)Alanine (Ala)Alanine is isosteric to serine but lacks the reactive hydroxyl group.
Threonine (Thr)Hydroxyl (-OH)Valine (Val)Valine is structurally similar to threonine but lacks the hydroxyl group.
Tyrosine (Tyr)Phenolic Hydroxyl (-OH)Phenylalanine (Phe)Phenylalanine is identical to tyrosine except for the absence of the hydroxyl group.
Lysine (Lys)Epsilon-amino (-NH2)Arginine (Arg) or Alanine (Ala)Arginine maintains the positive charge, while alanine removes the side chain nucleophile entirely.
Cysteine (Cys)Thiol (-SH)Alanine (Ala) or Serine (Ser)Alanine removes the nucleophile, while serine replaces the thiol with a less reactive hydroxyl group.
Histidine (His)Imidazole RingAlanine (Ala)Alanine removes the entire imidazole side chain.

Causality Behind Experimental Choices: By choosing a structurally conservative mutation, you minimize the risk of introducing global conformational changes that could indirectly affect FMBSF binding. This ensures that any observed loss of labeling is directly attributable to the removal of the specific nucleophile.

Part 2: Experimental Protocols - A Detailed Guide

Protocol 1: Site-Directed Mutagenesis

Site-directed mutagenesis is a well-established technique for introducing specific nucleotide changes into a plasmid containing your gene of interest.[3][4][5] Several commercial kits are available that streamline this process.

Step-by-Step Methodology:

  • Primer Design: Design primers that are complementary to the template DNA and contain the desired mutation at the center. Aim for a primer length of 25-45 bases with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated DNA template using an enzyme like DpnI, which specifically targets methylated and hemimethylated DNA.

  • Transformation: Transform the newly synthesized, mutated plasmid into competent E. coli cells.

  • Sequence Verification: Isolate plasmid DNA from several colonies and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

Protocol 2: Protein Expression and Purification

Consistent and high-quality protein preparations are crucial for obtaining reproducible results.

Step-by-Step Methodology:

  • Expression: Transform the verified wild-type (WT) and mutant plasmids into a suitable expression host (e.g., E. coli BL21(DE3)). Induce protein expression under optimized conditions (e.g., temperature, IPTG concentration).

  • Lysis: Harvest the cells and lyse them using a method that preserves protein integrity (e.g., sonication, French press).

  • Purification: Purify the WT and mutant proteins to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Characterization: Confirm the identity and purity of the proteins by SDS-PAGE and assess their folding and structural integrity using techniques like circular dichroism (CD) spectroscopy. It is critical to ensure that the mutation has not significantly altered the overall protein structure.

Protocol 3: FMBSF Labeling and Analysis

This protocol outlines the labeling of your purified proteins with FMBSF and the subsequent analysis to compare the extent of modification.

Step-by-Step Methodology:

  • Labeling Reaction: Incubate a defined concentration of the purified WT and mutant proteins with a molar excess of FMBSF in a suitable buffer (e.g., PBS, Tris-HCl) for a specific time at a controlled temperature. Include a no-FMBSF control for each protein.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., excess free amino acid like lysine or Tris buffer).

  • Analysis of Labeling Efficiency:

    • Western Blot: If an antibody that recognizes the FMBSF-adduct is available, perform a Western blot to visualize and quantify the extent of labeling.

    • Fluorescent Labeling: If FMBSF is conjugated to a fluorophore, you can analyze the labeling efficiency by in-gel fluorescence or fluorescence spectroscopy.[6][7][8][9]

    • Intact Protein Mass Spectrometry: Analyze the labeled and unlabeled proteins by mass spectrometry to determine the mass shift corresponding to FMBSF modification. A lack of mass shift in the mutant protein would indicate a loss of labeling.

Protocol 4: Mass Spectrometry for Modification Site Identification

Mass spectrometry is the gold standard for identifying the precise site of protein modification.[10][11][12][13][14]

Step-by-Step Methodology:

  • Proteolytic Digestion: Digest the FMBSF-labeled WT and mutant proteins with a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against a protein database containing the sequence of your target protein. Look for peptides with a mass shift corresponding to the addition of the 4-fluoro-2-methyl-benzenesulfonyl group. The MS/MS fragmentation pattern will pinpoint the exact modified amino acid residue.

Data Presentation and Interpretation

Table 1: Comparison of FMBSF Labeling Efficiency

ProteinLabeling Efficiency (%) (Western Blot/Fluorescence)Mass Shift (Da) (Intact MS)
Wild-Type (WT)100 ± 5+171.2
Mutant 1 (e.g., S100A)5 ± 2No significant shift
Mutant 2 (e.g., Y200F)95 ± 7+171.2
Control (No FMBSF)0No shift

Table 2: Summary of Mass Spectrometry Results

ProteinModified Peptide SequenceModified Residue
Wild-Type (WT)G-L-S(modified)-A-V-KSerine 100
Mutant 1 (S100A)No modified peptide detected-
Mutant 2 (Y200F)G-L-S-A-V-K (unmodified)-

Interpreting the Results:

  • A significant reduction in labeling efficiency and the absence of a mass shift in Mutant 1 (S100A) strongly suggest that Serine 100 is the primary site of FMBSF modification.

  • The minimal change in labeling for Mutant 2 (Y200F) indicates that Tyrosine 200 is not the target of FMBSF.

  • The identification of the modified peptide in the WT protein by MS/MS provides direct and definitive evidence for the modification site.

Visualizing the Logic: The Power of Diagrams

A clear diagram can effectively communicate the logical framework of your validation strategy.

FMBSF_Modification_Logic cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Treatment cluster_3 Predicted Outcome cluster_4 Conclusion Hypothesis FMBSF modifies a specific nucleophilic residue (e.g., Serine) WT_Protein Wild-Type Protein (Contains Serine) Hypothesis->WT_Protein Mutant_Protein Mutant Protein (Serine -> Alanine) Hypothesis->Mutant_Protein WT_FMBSF WT + FMBSF WT_Protein->WT_FMBSF Mutant_FMBSF Mutant + FMBSF Mutant_Protein->Mutant_FMBSF WT_Labeled WT is Labeled WT_FMBSF->WT_Labeled Mutant_Unlabeled Mutant is NOT Labeled Mutant_FMBSF->Mutant_Unlabeled Conclusion Serine is the site of modification WT_Labeled->Conclusion Mutant_Unlabeled->Conclusion

Caption: Logical framework for validating the FMBSF modification site.

Conclusion: A Robust and Defensible Validation

References

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  • Doll, S., & Burlingame, A. L. (2015). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS chemical biology, 10(1), 63–71. [Link]

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  • Site-directed mutagenesis. Wikipedia. [Link]

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  • The Role of Site-Directed Mutagenesis in Protein Engineering. (2025, July 6). Food Safety Institute. [Link]

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  • Dentan, C., et al. (1996). Pefabloc, 4-[2-aminoethyl]benzenesulfonyl fluoride, is a new, potent nontoxic and irreversible inhibitor of PAF-degrading acetylhydrolase. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1299(3), 353-357. [Link]

  • Wang, Y., et al. (2025). Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. Brain Research, 1850, 149382. [Link]

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Comparative

Selectivity Guide: 4-Fluoro-2-methyl-benzenesulfonyl fluoride for Tyrosine vs. Lysine

The following guide details the selectivity profile of 4-Fluoro-2-methyl-benzenesulfonyl fluoride , a representative aryl sulfonyl fluoride probe used in Sulfur-Fluoride Exchange (SuFEx) chemistry. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profile of 4-Fluoro-2-methyl-benzenesulfonyl fluoride , a representative aryl sulfonyl fluoride probe used in Sulfur-Fluoride Exchange (SuFEx) chemistry.

Executive Summary: The "Goldilocks" Electrophile

4-Fluoro-2-methyl-benzenesulfonyl fluoride belongs to a class of "context-dependent" electrophiles known as aryl sulfonyl fluorides. Unlike traditional indiscriminate labeling agents (e.g., sulfonyl chlorides), this probe exhibits a unique "quiet" reactivity . It remains stable in aqueous physiological buffers but reacts rapidly when positioned near a nucleophile in a favorable local environment.

Key Selectivity Verdict: While capable of labeling both residues, Tyrosine (Tyr) is the preferred kinetic target over Lysine (Lys) in complex proteomes, particularly when the tyrosine is situated near a basic residue (the "catalytic dyad" effect).

Why This Probe?
  • 4-Fluoro Substituent: An electron-withdrawing group (EWG) that activates the sulfur center, increasing electrophilicity compared to unsubstituted phenyl sulfonyl fluoride.

  • 2-Methyl Substituent: Provides steric bulk that may filter out sterically crowded non-specific interactions, enhancing specificity for accessible binding pockets.

Mechanistic Basis of Selectivity

The selectivity between Tyrosine and Lysine is governed by the SuFEx (Sulfur-Fluoride Exchange) mechanism, which differs fundamentally from standard nucleophilic substitution (


).
The Tyrosine Advantage (Proximity-Assisted Ligation)

Tyrosine is inherently less nucleophilic than Lysine at neutral pH. However, sulfonyl fluorides exploit a specific "activation" mechanism:

  • The Silent Warhead: The S-F bond is strong (approx. 130 kcal/mol) and resistant to hydrolysis.

  • Local Activation: A neighboring basic residue (often a Lysine or Histidine) deprotonates the Tyrosine hydroxyl group (pKa ~10) to form the highly reactive phenolate .

  • SuFEx Event: The phenolate attacks the sulfur center, ejecting fluoride.

Crucial Insight: In many binding pockets, a Lysine residue acts as the base that activates the Tyrosine, rather than acting as the nucleophile itself.

The Lysine Pathway

Lysine (pKa ~10.5) is predominantly protonated (


) at physiological pH (7.4) and unreactive. For a Lysine to react directly with the probe, it must:
  • Be in a significantly perturbed pKa environment (depressed pKa).

  • Be targeted by a probe with high intrinsic affinity that forces proximity.

Diagram: Mechanistic Pathway (Tyrosine vs. Lysine)

SuFEx_Mechanism Probe 4-Fluoro-2-methyl- benzenesulfonyl fluoride Env Protein Microenvironment Probe->Env Adduct_Tyr Stable Sulfonate Ester (Tyr-O-SO2-Ar) Probe->Adduct_Tyr Major Product Adduct_Lys Sulfonamide (Lys-NH-SO2-Ar) Probe->Adduct_Lys Minor Product Lys_Path Lysine Pathway (Secondary) Env->Lys_Path High pH or Low pKa Lys Base Neighboring Base (e.g., His/Lys) Env->Base Recruits Tyr_Path Tyrosine Pathway (Preferred) Phenolate Tyr-O(-) (Activated Nucleophile) Tyr_Path->Phenolate Amine Lys-NH2 (Deprotonated) Lys_Path->Amine Base->Tyr_Path Deprotonates Tyr Phenolate->Probe SuFEx Attack Amine->Probe Slow Attack

Caption: SuFEx reaction logic showing the base-assisted activation of Tyrosine (Major Pathway) versus the pKa-dependent activation of Lysine (Minor Pathway).

Comparative Performance Analysis

The following table compares 4-Fluoro-2-methyl-benzenesulfonyl fluoride against alternative reactive warheads used in protein profiling.

FeatureAryl Sulfonyl Fluoride (Subject Probe)Aryl Sulfonyl Chloride Aryl Fluorosulfate
Primary Target Tyrosine (context-specific), Lysine, HistidineLysine (promiscuous), CysteineTyrosine, Lysine (requires strict proximity)
Aqueous Stability High (Hours to Days)Low (Minutes - Hydrolyzes rapidly)Very High (Inert without activation)
Selectivity Driver Protein microenvironment (catalytic triads)Intrinsic nucleophilicityProximity (often requires ligand binding)
Reaction Type SuFEx (Heterolytic cleavage)Nucleophilic Substitution (

)
SuFEx (Slow kinetics)
Reduction Stability High (Resistant to reducing agents)Low (Prone to reduction to sulfinic acid)High
Use Case Ligandability mapping, Covalent inhibition Non-specific surface labelingLate-stage drug functionalization

Expert Note: The sulfonyl chloride analog of this probe would likely label surface lysines indiscriminately due to high reactivity and instability, masking the specific tyrosine events that the fluoride analog reveals.

Experimental Protocol: Determining Selectivity

To empirically verify the selectivity of 4-Fluoro-2-methyl-benzenesulfonyl fluoride in your specific system, use the following LC-MS/MS Chemoproteomic Workflow .

Phase 1: Probe Incubation
  • Preparation: Dissolve probe in DMSO (100 mM stock).

  • Labeling: Incubate protein/lysate (1 mg/mL in PBS, pH 7.4) with probe (50–100 µM final) for 1 hour at 37°C.

    • Control: Incubate a separate sample with DMSO only.

  • Quenching: Stop reaction by adding 4x Laemmli buffer or precipitating with cold acetone.

Phase 2: Digestion & Enrichment
  • Digestion: Resuspend pellets in 8M Urea, reduce (DTT), alkylate (Iodoacetamide), and dilute to 2M Urea. Add Trypsin (1:50 ratio) and digest overnight.

  • Desalting: Use C18 SPE columns to clean peptides.

Phase 3: LC-MS/MS Analysis
  • Instrumentation: Orbitrap or Q-TOF Mass Spectrometer.

  • Search Parameters:

    • Variable Modification: Add the mass shift of the probe moiety (Calculated: MW of probe - mass of Fluoride + mass of displaced H).

    • Calculation:

      
       (for Lys) or 
      
      
      
      (for Tyr).
    • Residues: Allow modification on Y (Tyr) and K (Lys) .

  • Quantification: Compare spectral counts or peak areas of modified peptides.

Workflow Diagram

Workflow Start Protein Lysate (PBS pH 7.4) Incubate Add Probe (50 µM) 1 hr @ 37°C Start->Incubate Digest Trypsin Digestion (O/N) Incubate->Digest MS LC-MS/MS Analysis (Orbitrap) Digest->MS Data Data Search (Mod: +Probe Mass) MS->Data Result Selectivity Ratio (Tyr vs Lys Counts) Data->Result

Caption: Standard Chemoproteomic Workflow for validating sulfonyl fluoride selectivity.

References

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(12), 6571–6584. [Link]

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][2] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Hamar, J., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes.[3] Nature Chemistry, 15, 1–11. [Link]

  • Narayanam, M. K., et al. (2018).[4] Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs. Crystal Growth & Design, 18(2), 564–570. [Link]

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